molecular formula C5H12N2O B572552 2-(Methylamino)butanamide CAS No. 1218229-30-1

2-(Methylamino)butanamide

Cat. No.: B572552
CAS No.: 1218229-30-1
M. Wt: 116.164
InChI Key: BKAZZDOUYHGNDR-UHFFFAOYSA-N
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Description

2-(Methylamino)butanamide is a chemical intermediate of significant interest in pharmaceutical research and development. It is a chiral amine with a molecular formula of C5H12N2O and a molecular weight of 116.16 g/mol . This compound is recognized for its role as a structural component in the synthesis of complex bioactive molecules. Specifically, derivatives of 2-(methylamino)butanamide are integral to the structure of potent cytotoxins like Monomethyl Auristatin E (MMAE) . MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin, thereby disrupting microtubule function . In research, MMAE is widely utilized in the construction of antibody-drug conjugates (ADCs), which are targeted cancer therapies designed to deliver cytotoxic agents directly to tumor cells . As a key building block, 2-(Methylamino)butanamide is therefore valuable for scientists working in the fields of oncology drug discovery, medicinal chemistry, and the development of novel bioconjugates. The product should be stored at 2-8°C . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAZZDOUYHGNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Methylamino)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylamino)butanamide (CAS: 51891-22-9 for free base; related HCl salt CAS: 2682097-15-8) is a pivotal


-amino amide intermediate used in the synthesis of anticonvulsants (e.g., racetam derivatives), chiral auxiliaries, and peptidomimetics.[1] Its structure features a stereogenic center at the 

-carbon, making the enantiopure forms—particularly the (S)-enantiomer—highly valuable for asymmetric synthesis.

This guide details a robust laboratory-scale synthesis via the nucleophilic substitution of


-haloamides, selected for its operational safety compared to the traditional Strecker synthesis. It provides critical physicochemical data, purification workflows, and mechanistic insights required for high-purity isolation.[2]

Part 1: Chemical Identity and Properties

Structural Specifications

The molecule consists of a butanamide backbone substituted at the C2 position with a secondary methylamino group.[2]

PropertyDataSource/Note
IUPAC Name 2-(Methylamino)butanamidePubChem [1]
Molecular Formula

Molecular Weight 116.16 g/mol
CAS Number 51891-22-9 (Free base)PubChem [1]
Chiral Center C2 (S- and R- enantiomers)
pKa (Predicted) ~8.0 (Amine), ~15 (Amide)Based on

-amino amide analogs
LogP -0.3Hydrophilic/Water Soluble [1]
H-Bond Donors 2
H-Bond Acceptors 2
Solubility Profile
  • High Solubility: Water, Methanol, Ethanol, dilute aqueous acid.[2]

  • Moderate Solubility: Dichloromethane (DCM), THF.[2]

  • Low Solubility: Diethyl ether, Hexanes.[2]

  • Implication: The hydrophilicity (LogP -0.3) necessitates an extraction strategy involving "salting out" or the use of chlorinated solvents during workup.[2]

Part 2: Synthesis Protocol (Nucleophilic Substitution)

Strategic Selection

While the Strecker synthesis (Propanal + Methylamine + HCN) is common industrially, it poses severe safety risks (cyanide toxicity) and requires rigorous waste management.[2] For research and development (R&D) settings, the Nucleophilic Substitution of


-Bromoamides  is the superior route. It offers milder conditions, higher regioselectivity, and avoids hazardous gases.[2]
Reaction Scheme

The synthesis proceeds via the


 displacement of bromide from 2-bromobutanamide by methylamine.[2]

SynthesisPathway Start 2-Bromobutanamide (Electrophile) Inter Tetrahedral Transition State (SN2) Start->Inter THF/H2O, 0°C Reagent Methylamine (40% aq) (Nucleophile) Reagent->Inter Product 2-(Methylamino)butanamide (Target) Inter->Product -Br⁻ Side HBr (Scavenged) Inter->Side

Figure 1: Reaction pathway for the synthesis of 2-(methylamino)butanamide via SN2 substitution.

Detailed Methodology

Scale: 10 mmol basis.

Reagents:
  • 2-Bromobutanamide (1.66 g, 10 mmol)

  • Methylamine (40% aq.[2] solution, 3.8 mL, ~50 mmol) – Excess required to scavenge HBr.

  • Tetrahydrofuran (THF) (10 mL)

  • Dichloromethane (DCM) (for extraction)

  • Sodium Sulfate (

    
    ) (drying agent)
    
Step-by-Step Protocol:
  • Preparation (0 min): Dissolve 2-bromobutanamide (1.66 g) in THF (10 mL) in a 50 mL round-bottom flask. Cool the solution to 0°C using an ice bath. Causality: Cooling minimizes the risk of elimination side reactions (dehydrohalogenation) to form crotonamides.

  • Addition (15 min): Add the aqueous methylamine solution dropwise over 15 minutes. Ensure the internal temperature remains <5°C.

  • Reaction (4 hours): Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM; stain with Ninhydrin).[2] The starting bromide is UV active; the product will stain purple/brown.[2]

  • Concentration: Remove THF under reduced pressure (rotary evaporator). The residue will be an aqueous slurry containing the product and methylammonium bromide salts.[2]

  • Basification: Add 5 mL of saturated

    
     or 1M NaOH to ensure the amine is in the free base form (pH > 10).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Note: Due to high water solubility, multiple extractions are critical.
    
  • Drying & Isolation: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil.
    
Purification (The "Self-Validating" Step)

The crude product may contain traces of unreacted methylamine or elimination byproducts.

  • Recrystallization (if solid): Dissolve in minimal hot ethyl acetate and add hexanes until turbid. Cool to 4°C.[2]

  • Salt Formation (Recommended): Dissolve the crude oil in ethanol.[2] Add 1.1 equivalents of HCl (in dioxane or ether).[2] The hydrochloride salt precipitates readily, offering a superior method for isolation and long-term storage.[2]

Part 3: Workup and Isolation Logic

The following flowchart illustrates the critical decision points in the workup to ensure high recovery of this hydrophilic amine.

WorkupFlow RxnMix Reaction Mixture (THF, Product, MeNH3Br, H2O) Evap Evaporate THF RxnMix->Evap AqResidue Aqueous Residue Evap->AqResidue BaseCheck Check pH > 10 AqResidue->BaseCheck BaseCheck->AqResidue No (Add NaOH) Extract Extraction (DCM x 3) BaseCheck->Extract Yes Dry Dry (Na2SO4) & Conc. Extract->Dry Crude Crude Free Base Dry->Crude SaltForm HCl Salt Formation (EtOH/HCl) Crude->SaltForm Optional (Higher Purity)

Figure 2: Isolation workflow emphasizing pH control for maximum recovery.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.95 (t, 3H, 
      
      
      
      of ethyl group).[2]
    • 
       1.80 (m, 2H, 
      
      
      
      of ethyl group).[2]
    • 
       2.65 (s, 3H, N-
      
      
      
      ).
    • 
       3.80 (t, 1H, 
      
      
      
      -CH).
  • Interpretation: The singlet at 2.65 ppm is diagnostic for the N-methyl group.[2] The triplet at 3.80 ppm confirms the substitution at the alpha position.[2]

Mass Spectrometry[2]
  • Technique: ESI-MS (Positive Mode).[2]

  • Target Ion:

    
     m/z.[2]
    

Part 5: Applications & Safety[5][6]

Pharmaceutical Relevance

2-(Methylamino)butanamide serves as a structural analog to the side chain of Levetiracetam and Brivaracetam . While those drugs are pyrrolidone derivatives, the open-chain


-amino amide motif is crucial in early-stage screening for anticonvulsant activity and as a resolving agent for chiral acids [3].
Safety Hazards (GHS)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Handling: All synthesis steps involving methylamine must be performed in a fume hood. Methylamine is a volatile, fishy-smelling gas/liquid that is corrosive.[2]

References

  • National Center for Biotechnology Information.[2] (2025).[2][3][4][5] PubChem Compound Summary for CID 51891229, 2-(Methylamino)butanamide. Retrieved from [Link]

  • National Center for Biotechnology Information.[2] (2025).[2][3][4][5] PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from [Link]

  • Maulide, N., et al. (2023).[2][6] Alpha-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. Retrieved from [Link]

Sources

"2-(Methylamino)butanamide" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Methylamino)butanamide

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)butanamide, a simple N-methylated alpha-amino amide. Due to the limited specific data available in peer-reviewed literature for this exact molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates known identifiers and physicochemical properties, proposes a chemically sound synthetic pathway with a detailed experimental protocol, and discusses potential applications based on the established biological activities of the broader alpha-amino amide chemical class. Furthermore, this guide outlines a standard workflow for the structural characterization and safe handling of this compound, aiming to provide a robust starting point for future research and development.

Chemical Identity and Physicochemical Properties

2-(Methylamino)butanamide is a chiral alpha-amino acid derivative. The presence of a stereocenter at the alpha-carbon and a secondary amine introduces structural complexity that can be crucial for stereoselective interactions in a biological context. The compound is most commonly available as a racemic mixture or as its hydrochloride salts. The key identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of 2-(Methylamino)butanamide and its Salts

Property2-(Methylamino)butanamide (Free Base)(S)-2-(Methylamino)butanamide HCl2-(Methylamino)butanamide HCl (Isomerism unspecified)
CAS Number 1218229-30-1[1]2682097-15-81420659-67-1
Molecular Formula C₅H₁₂N₂O[1]C₅H₁₃ClN₂OC₅H₁₃ClN₂O
Molecular Weight 116.16 g/mol [1]152.62 g/mol 152.62 g/mol
IUPAC Name 2-(methylamino)butanamide[1](2S)-2-(methylamino)butanamide;hydrochloride2-(methylamino)butanamide hydrochloride
SMILES CCC(C(=O)N)NC[1]CCC(N)=O.[H]ClCCC(NC)C(N)=O.[H]Cl
InChIKey BKAZZDOUYHGNDR-UHFFFAOYSA-N[1]N/AN/A
Computed XLogP3 -0.3[1]N/AN/A
Topological Polar Surface Area 55.1 Ų[1]N/AN/A
Hydrogen Bond Donor Count 2[1]N/AN/A
Hydrogen Bond Acceptor Count 2[1]N/AN/A

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of 2-(Methylamino)butanamide is scarce, a plausible and efficient route can be designed based on well-established methodologies for the synthesis of N-alkylated amino amides from their corresponding amino acids.[2] The proposed pathway involves a three-step sequence starting from the commercially available N-Boc-2-aminobutanoic acid:

  • Amide Formation: Coupling of the N-protected amino acid with ammonia.

  • N-Methylation: Introduction of the methyl group onto the protected amine.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

This approach is chosen for its high efficiency and the stability of the intermediates. The use of a Boc protecting group is standard in peptide chemistry as it is stable under many reaction conditions but can be removed under mild acidic conditions.

G cluster_0 Proposed Synthesis Workflow for 2-(Methylamino)butanamide A N-Boc-2-aminobutanoic acid B N-Boc-2-aminobutanamide A->B 1. Amidation (e.g., NH4Cl, EDC, HOBt) C N-Boc-2-(methylamino)butanamide B->C 2. N-Methylation (e.g., NaH, MeI) D 2-(Methylamino)butanamide C->D 3. Deprotection (e.g., TFA or HCl in Dioxane)

Caption: A proposed three-step synthesis workflow for 2-(methylamino)butanamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl (1-amino-1-oxobutan-2-yl)carbamate (N-Boc-2-aminobutanamide)

  • To a solution of N-Boc-2-aminobutanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ammonia in dioxane (e.g., 0.5 M, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Causality: EDC/HOBt is a standard and efficient coupling system for amide bond formation, minimizing side reactions and racemization. The aqueous workup removes unreacted reagents and byproducts.

Step 2: Synthesis of tert-butyl (1-amino-1-oxobutan-2-yl)(methyl)carbamate (N-Boc-2-(methylamino)butanamide)

  • To a solution of N-Boc-2-aminobutanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (MeI) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

Causality: NaH is a strong base that deprotonates the carbamate nitrogen, forming a nucleophile that readily reacts with the electrophilic methyl iodide. An inert atmosphere is crucial to prevent NaH from reacting with atmospheric moisture.

Step 3: Synthesis of 2-(Methylamino)butanamide (Deprotection)

  • Dissolve the N-Boc-2-(methylamino)butanamide (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

  • For the free base, the residue can be dissolved in a minimal amount of water and basified with a suitable base (e.g., NaHCO₃ or Amberlite resin) followed by extraction with an organic solvent.

Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, releasing the free amine. The use of HCl in dioxane provides the product as its hydrochloride salt, which is often more stable and easier to handle than the free base.

Potential Applications and Future Research Directions

While no specific applications for 2-(Methylamino)butanamide have been documented, the alpha-amino amide scaffold is a well-recognized pharmacophore in drug discovery.

  • Building Block for Bioactive Molecules: Simple chiral amines and amides are crucial precursors for a wide range of pharmaceuticals.[3] This compound could serve as a valuable building block in the synthesis of more complex molecules, including peptide mimics and small molecule inhibitors. A recent patent application mentions the use of crude 2-(methylamino)butanamide as an intermediate in the synthesis of RAS inhibitors, highlighting its potential utility in creating complex, biologically active compounds.

  • Neuropathic Pain: The α-aminoamide family of compounds has been investigated as sodium ion channel blockers with analgesic effects in neuropathic pain models.[4] Further research could explore if 2-(Methylamino)butanamide or its derivatives exhibit similar properties.

  • Anticancer and Antimicrobial Agents: Numerous α-amino amide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[5] Additionally, amphiphilic derivatives of α-amino acids are known to possess antimicrobial properties. These areas represent potential avenues for future investigation of derivatives of 2-(Methylamino)butanamide.

G cluster_0 Characterization Workflow A Synthesized 2-(Methylamino)butanamide B Structural Confirmation A->B NMR (1H, 13C) Mass Spectrometry IR Spectroscopy C Purity Assessment B->C HPLC/UPLC Chiral HPLC (for enantiomeric excess) D Final Characterized Compound C->D

Caption: A standard workflow for the characterization of synthesized 2-(methylamino)butanamide.

Safety and Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Recommended Handling Procedures:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

References

  • Rivier, J. et al. (1977). Synthesis of N-substituted peptide amides. Google Patents. US4569967A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. PubChem. Retrieved February 1, 2026, from [Link].

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51072179, 2-(Methylamino)butanamide. PubChem. Retrieved February 1, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22954661, 2-(Methylamino)butanal. PubChem. Retrieved February 1, 2026, from [Link].

  • Mishra, V. K., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 687428. Available at: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8879–8882. Available at: [Link]

  • Pandey, J., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(10), 1184. Available at: [Link]

  • Genentech, Inc. (2024). Condensed macrocyclic compounds as ras inhibitors. Google Patents. WO2024211663A1.
  • Tsvetkova, S., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 163-172. Available at: [Link]

  • Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(2), 499–504. Available at: [Link]

  • Zhang, L., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. Molecules, 21(7), 793. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(Methylamino)butanamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(methylamino)butanamide derivatives and analogs, a class of compounds with significant potential in medicinal chemistry and drug development. We will explore their synthesis, chemical properties, biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The 2-Aminobutanamide Scaffold

The core structure, 2-aminobutanamide, is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. Its derivatives, particularly those with N-alkylation such as the 2-(methylamino)butanamide series, are of growing interest. The chirality at the C2 position and the potential for diverse substitutions on the amine and amide nitrogens, as well as on the ethyl side chain, provide a rich scaffold for generating molecular diversity and tuning pharmacological properties.

The (S)-enantiomer of 2-aminobutanamide hydrochloride is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1] This highlights the therapeutic relevance of this chemical class and motivates further exploration of its derivatives.

Synthetic Strategies

The synthesis of 2-(methylamino)butanamide and its analogs can be approached through several established chemical transformations. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

Synthesis of the 2-Aminobutanamide Core

A common starting point is 2-aminobutyric acid. One patented method involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate to form an intermediate, 4-ethyl-2,5-oxazolidinedione, which is then subjected to ammonolysis to yield 2-aminobutanamide.[2] This method is highlighted for its mild reaction conditions and high yield.[2]

Another approach starts from butyric acid, which undergoes bromination, esterification, and then ammonification to produce 2-aminobutanamide.[1][3] However, this method can require high pressure for the amination step.[1][3]

The following diagram illustrates a generalized synthetic pathway starting from 2-aminobutyric acid.

G A 2-Aminobutyric Acid B Activation of Carboxylic Acid (e.g., with SOCl2 or similar) A->B Step 1 C 2-Aminobutanoyl Chloride B->C D Amidation (e.g., with NH3) C->D Step 2 E 2-Aminobutanamide D->E

Caption: Generalized synthesis of the 2-aminobutanamide core.

N-Methylation and Derivatization

Once the 2-aminobutanamide core is obtained, N-alkylation can be achieved through various methods. Reductive amination is a common and effective strategy. For the synthesis of 2-(methylamino)butanamide, this would involve the reaction of 2-aminobutanamide with formaldehyde in the presence of a reducing agent like sodium borohydride.

Alternatively, direct N-methylation of amides can be performed using methylating agents.[4][5] Recent advancements have focused on developing monoselective N-methylation techniques to avoid over-methylation.[4] Quaternary ammonium salts have been explored as solid methylating agents for this purpose.[4][5] Enzymatic methods for N-methylation are also emerging, offering high specificity.[6][7]

Further diversification can be achieved by introducing substituents on the butanamide backbone or by varying the N-alkyl group. The synthesis of chiral derivatives is of particular importance, and methods like enantioselective carbene insertion into the amide N-H bond are being developed to this end.[8][9]

Physicochemical Properties and Structural Analysis

The physicochemical properties of 2-(methylamino)butanamide derivatives, such as lipophilicity, polarity, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are highly dependent on the nature and position of the substituents.

Table 1: Computed Properties of 2-(Methylamino)butanamide

PropertyValueSource
Molecular Weight116.16 g/mol PubChem[10]
XLogP3-0.3PubChem[10]
Hydrogen Bond Donors2PubChem[10]
Hydrogen Bond Acceptors2PubChem[10]
Rotatable Bond Count3PubChem[10]

The crystal structure of (R)-2-aminobutanamide hydrochloride has been determined, revealing a zig-zag conformation of the carbon chain.[11] The protonated amino group forms hydrogen bonds with chloride ions and the adjacent amide group.[11] Such structural insights are invaluable for understanding intermolecular interactions and for rational drug design.

Structure-Activity Relationships (SAR)

The biological activity of 2-(methylamino)butanamide analogs is intricately linked to their three-dimensional structure and the electronic properties of their functional groups. While specific SAR studies on 2-(methylamino)butanamide derivatives are not extensively published, we can infer potential relationships from related compound classes.

For instance, in a series of N-alkylated 2-aminotetralins, which are central dopamine receptor agonists, the size of the N-alkyl group was found to be a critical determinant of activity.[12] An n-propyl group was optimal, suggesting that the N-substituent must fit into a specific receptor pocket.[12] Similar steric constraints are likely to be important for 2-(methylamino)butanamide derivatives.

The following diagram illustrates key points for SAR exploration:

SAR cluster_0 2-(Methylamino)butanamide Core Core C2H5-CH(NHCH3)-C(=O)NH2 R1 N-Alkyl Group (R1) Core->R1 Steric Bulk Lipophilicity R2 Amide Substituent (R2) Core->R2 H-Bonding Polarity R3 Backbone Modification (R3) Core->R3 Conformation Chirality

Caption: Key structural modification points for SAR studies.

Potential Biological Activities and Therapeutic Applications

While the specific biological targets of 2-(methylamino)butanamide derivatives are not yet fully elucidated, the structural similarity to neurotransmitters and other bioactive molecules suggests potential applications in neuroscience and other therapeutic areas.

The N-methylamino pharmacophore is present in numerous FDA-approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic effects.[13] This suggests that derivatives of 2-(methylamino)butanamide could interact with a range of biological targets, such as G-protein coupled receptors or ion channels.

Furthermore, the general class of chiral amides is prevalent in natural products, pharmaceuticals, and agrochemicals, underscoring the importance of this structural motif in biological systems.[9][14]

Experimental Protocols

General Protocol for N-Methylation of 2-Aminobutanamide via Reductive Amination

Materials:

  • 2-Aminobutanamide hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 2-aminobutanamide hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Add aqueous formaldehyde (1.2 eq) and stir for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(methylamino)butanamide.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds, including the presence of the N-methyl group and the integrity of the butanamide backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

  • Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Future Directions and Conclusion

The field of 2-(methylamino)butanamide derivatives and analogs is ripe for exploration. Future research should focus on:

  • Broadening the chemical space: Synthesizing a wider range of derivatives with diverse substituents to build a comprehensive SAR profile.

  • Elucidating biological targets: Employing screening assays and chemical biology approaches to identify the specific molecular targets and mechanisms of action.

  • Investigating therapeutic potential: Evaluating promising compounds in relevant disease models, particularly in the area of central nervous system disorders.

References

  • Google Patents. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride (Patent No. CN101684078B).
  • Google Patents. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride (Patent No. CN103012190A).
  • Google Patents. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride (Patent No. CN101684078A).
  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Heckmann, C. M., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate. Retrieved from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2022). Nature Communications. Retrieved from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2022). Nature Communications. Retrieved from [Link]

  • Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines. (2021). ChemRxiv. Retrieved from [Link]

  • Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: Central Dopamine-Receptor Stimulating Activity. PubMed. Retrieved from [Link]

  • The crystal structure of (R)-2-aminobutanamide hydrochloride, C4H11ClN2O. (2023). ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-(Methylamino)butanamide. Retrieved from [Link]

  • The crystal structure of 2-aminobutanamide hydrochloride, C4H11ClN2O. (2023). ResearchGate. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. Retrieved from [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Ghosez, L., et al. (1992). Chiral Amides in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • Structure-activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. (1995). PubMed. Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. Retrieved from [Link]

  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2023). MDPI. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Semantic Scholar. Retrieved from [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure. (1991). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)butanamide. PubChem. Retrieved from [Link]

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Methodological & Application

Application Note: A Guide to Mass Spectrometry Analysis of Small Peptide Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Small Peptide Analysis

Small peptides, chains of amino acids, are at the forefront of biomedical research and drug development. Their roles as signaling molecules, biomarkers, and therapeutic agents necessitate precise and sensitive analytical methods for their characterization and quantification. Mass spectrometry (MS) has emerged as the cornerstone technology for peptide analysis, offering unparalleled specificity, sensitivity, and speed.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of small peptide fragments. We will delve into the critical stages of the workflow, from sample preparation to data interpretation, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

I. The Foundation: Meticulous Sample Preparation

The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[1] Therefore, meticulous sample preparation is paramount. The primary goals are to extract the peptides of interest, remove interfering substances, and concentrate the sample for optimal analysis.

A. Protein Extraction and Enzymatic Digestion

For peptides derived from proteins (a "bottom-up" proteomics approach), the initial steps involve cell lysis and protein extraction.[3][4] It is crucial to select a lysis buffer that efficiently solubilizes proteins while being compatible with downstream enzymatic digestion and MS analysis. Detergents, often used for cell lysis, must be removed as they can suppress ionization and contaminate the instrument.[3][5]

Following extraction, proteins are typically denatured, reduced, and alkylated to unfold the protein and make it accessible to proteolytic enzymes. Trypsin is the most commonly used enzyme as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.

B. Peptide Cleanup: The Role of Solid-Phase Extraction (SPE)

Crude peptide samples often contain salts, detergents, and other contaminants that can interfere with MS analysis.[3][6] Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration.[6][7][8] Reversed-phase SPE (RP-SPE) is particularly effective for peptides, which are retained on a hydrophobic stationary phase while polar contaminants are washed away. The peptides are then eluted with a solvent of higher organic content.[9]

Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Cleanup [6][7]

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., C18) with a high organic solvent (e.g., 100% acetonitrile).

  • Equilibration: Equilibrate the cartridge with an aqueous, low organic solvent (e.g., 0.1% trifluoroacetic acid in water).

  • Sample Loading: Load the acidified peptide sample onto the cartridge.

  • Washing: Wash the cartridge with the equilibration buffer to remove salts and other polar impurities.

  • Elution: Elute the peptides with a higher concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).[1]

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a solvent compatible with the subsequent MS analysis (e.g., 0.1% formic acid in water).

Causality: The choice of a reversed-phase sorbent allows for the selective retention of peptides based on their hydrophobicity, while the wash steps effectively remove hydrophilic contaminants. The final elution with a high organic solvent disrupts the hydrophobic interactions, releasing the purified peptides.

C. Peptide Quantification

Accurate quantification of the peptide sample before MS analysis is crucial to ensure optimal loading onto the LC column and to enable comparative studies.[4][10] Several methods are available, including UV spectrophotometry at 280 nm and colorimetric assays. However, for complex mixtures, fluorometric peptide assays often provide better accuracy.[10]

II. Generating Ions: Ionization Techniques

Once the sample is prepared, the peptides must be ionized to be analyzed by the mass spectrometer. The two most common "soft" ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[11][12]

A. Electrospray Ionization (ESI)

ESI is a technique that generates gaseous ions from a liquid solution.[13] It is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex peptide mixtures.[14] In ESI, a high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[13] A key characteristic of ESI is the production of multiply charged ions, which extends the mass-to-charge (m/z) range of the mass analyzer.[13][15]

Causality: The formation of multiply charged ions in ESI is advantageous as it brings larger peptides into the m/z range of most mass analyzers. The degree of multiple charging can be influenced by the pH of the solution; acidic conditions promote protonation and higher charge states.[11]

B. Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a solid-state ionization technique where the peptide sample is co-crystallized with a matrix compound on a target plate.[16] A pulsed laser is fired at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the peptide molecules into the gas phase and ionizing them. MALDI typically produces singly charged ions ([M+H]+).[16] It is known for its high sensitivity and tolerance to salts and buffers.[16]

Causality: The matrix plays a crucial role in MALDI by absorbing the laser energy and preventing the direct fragmentation of the fragile peptide molecules. The choice of matrix is critical and depends on the properties of the peptides being analyzed.

III. Separating Ions: Mass Analyzers

The mass analyzer is the heart of the mass spectrometer, responsible for separating the ions based on their m/z ratio. Several types of mass analyzers are commonly used for peptide analysis, each with its own strengths.

A. Time-of-Flight (TOF)

A TOF analyzer measures the time it takes for an ion to travel a fixed distance after being accelerated by an electric field.[17] Lighter ions travel faster and reach the detector first.[18] TOF analyzers are known for their high speed, sensitivity, and theoretically unlimited mass range.[18][19]

B. Orbitrap

The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central electrode.[20][21] The frequency of this motion is directly related to the m/z of the ion. Orbitrap instruments are renowned for their exceptional mass accuracy and resolution, which is crucial for distinguishing between peptides with very similar masses.[20][22][23]

C. Quadrupole

A quadrupole mass analyzer consists of four parallel rods to which a combination of radiofrequency (RF) and direct current (DC) voltages are applied.[24] This creates an electric field that allows only ions of a specific m/z to pass through to the detector. Quadrupoles are often used as mass filters in tandem mass spectrometry.[21][24]

D. Hybrid Instruments

Modern mass spectrometers often combine different types of mass analyzers to leverage their individual strengths.[21] For example, a Quadrupole-Time-of-Flight (Q-TOF) instrument uses a quadrupole to select a specific precursor ion, which is then fragmented, and the resulting fragment ions are analyzed by a high-resolution TOF analyzer.[17] Similarly, a Quadrupole-Orbitrap (Q-Orbitrap) combines the selection capabilities of a quadrupole with the high-resolution and accurate-mass measurements of an Orbitrap.[21][23]

IV. Unveiling the Sequence: Fragmentation Techniques (Tandem MS/MS)

To determine the amino acid sequence of a peptide, tandem mass spectrometry (MS/MS) is employed. In this process, a specific peptide ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The two most common fragmentation methods are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).[25]

A. Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation technique.[26] The selected precursor ions are accelerated and collided with an inert gas (e.g., helium, nitrogen, or argon).[26][27] This collision imparts internal energy to the peptide, causing it to fragment, primarily along the peptide backbone, producing b- and y-type fragment ions.[25]

Causality: The fragmentation pattern in CID is influenced by the peptide's sequence and the collision energy. The resulting spectrum of b- and y-ions can be used to deduce the amino acid sequence.

B. Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor ion.[28][29] This induces fragmentation of the peptide backbone, producing c- and z-type fragment ions.[29][30] A significant advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID.[29]

Causality: ETD is particularly useful for analyzing larger peptides and proteins, as well as those with PTMs. The fragmentation is less dependent on the peptide sequence compared to CID, often resulting in more complete sequence coverage.[30][31]

V. Deciphering the Data: Analysis and Quantification

The final step in the workflow is the analysis of the acquired mass spectra. For peptide identification, the experimental MS/MS spectrum is compared against theoretical spectra generated from a protein sequence database.

For quantitative analysis, the intensity of the peptide signal (peak height or area) is measured.[32] In targeted proteomics, specific peptides are monitored using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple quadrupole or Q-Orbitrap instruments, respectively, providing high sensitivity and specificity for quantification.[21]

VI. Enhancing Performance: Chemical Derivatization

Chemical derivatization can be employed to improve the performance of peptide analysis by mass spectrometry.[33] Derivatization can be used to:

  • Increase Ionization Efficiency: Attaching a permanently charged group (a "fixed charge") to a peptide can enhance its ionization efficiency, leading to stronger signals.[33][34]

  • Direct Fragmentation: Derivatizing specific functional groups can influence the fragmentation pattern, leading to more informative MS/MS spectra.[35][36]

  • Improve Chromatographic Separation: Modifying the polarity of a peptide can improve its retention and separation in reversed-phase liquid chromatography.

For instance, derivatizing the carboxyl groups of peptides with a tertiary or quaternary amine can increase the charge state of the peptide, making it more amenable to ETD fragmentation.[37]

Visualizing the Workflow

Workflow for Mass Spectrometry Analysis of Small Peptides

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Cleanup Peptide Cleanup (SPE) Protein_Extraction->Peptide_Cleanup Peptide_Quantification Peptide Quantification Peptide_Cleanup->Peptide_Quantification Ionization Ionization (ESI or MALDI) Peptide_Quantification->Ionization Mass_Analyzer Mass Analyzer (TOF, Orbitrap, Quadrupole) Ionization->Mass_Analyzer Fragmentation Fragmentation (MS/MS) (CID or ETD) Mass_Analyzer->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Peptide_ID Peptide Identification Data_Acquisition->Peptide_ID Quantification Quantification Peptide_ID->Quantification

Caption: Overview of the mass spectrometry workflow for small peptide analysis.

Ionization Techniques Comparison

Ionization_Comparison ESI Electrospray Ionization (ESI) ESI_prop Liquid Sample Multiply Charged Ions LC-MS Compatible ESI->ESI_prop MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) MALDI_prop Solid Sample Singly Charged Ions High Salt Tolerance MALDI->MALDI_prop

Caption: Comparison of ESI and MALDI ionization techniques for peptide analysis.

Fragmentation Methods Comparison

Fragmentation_Comparison CID Collision-Induced Dissociation (CID) CID_prop b- and y-ions Sequence Dependent Good for smaller peptides CID->CID_prop ETD Electron-Transfer Dissociation (ETD) ETD_prop c- and z-ions Preserves PTMs Good for larger peptides ETD->ETD_prop

Caption: Comparison of CID and ETD fragmentation methods for peptide sequencing.

Conclusion

The mass spectrometric analysis of small peptides is a powerful and versatile tool in modern scientific research and drug development. By understanding the principles and practical considerations of each step in the workflow, from sample preparation to data analysis, researchers can generate high-quality, reliable data. The continued advancements in instrumentation and methodologies promise to further enhance our ability to unravel the complex world of peptides and their biological functions.

References

  • Roth, K. D. W., Huang, Z.-H., Sadagopan, N. & Watson, J. T. Charge derivatization of peptides for analysis by mass spectrometry. Journal of Mass Spectrometry31, (1996).
  • Zhang, B., Pirmoradian, M., Zubarev, R. A. & Käll, L. Protein Quantitation Using Mass Spectrometry. Methods in Molecular Biology1156, 213–223 (2014).
  • Wells, J. M. & McLuckey, S. A. Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology402, 148–185 (2005).
  • Metzger, J. W. Analysis of peptide synthesis products by electrospray ionization mass spectrometry. in Methods in Enzymology vol. 289 573–592 (Academic Press, 1997).
  • Syka, J. E. P. et al. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences101, 9528–9533 (2004).
  • Choosing the solid-phase extraction media for synthetic peptide clean-up | Biotage. [Link].

  • Electron-transfer dissociation. Wikipedia[Link] (2023).

  • Coon, J. J., Ulintz, P. J. & Weintraub, R. A. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols1, (2021).
  • Medzihradszky, K. F. & Burlingame, A. L. The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry71, 369–377 (1999).
  • Johnson, R. C., Melanson, J. E., Lee, C. J. & Tilley, E. A. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Analytical Chemistry84, 2244–2251 (2012).
  • Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry | Chromatography Today. [Link].

  • Sample preparation for Mass spectrometric analysis. [Link].

  • Gevaert, K. et al. On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry35, 1057–1066 (2000).
  • Ghesquière, B., Jonckheere, V., Colaert, N., Gevaert, K. & Timmerman, E. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome Research17, 2999–3004 (2018).
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link].

  • Jian, W., Edom, R. W., Weng, N. & Jemal, M. Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass Spectrometry Reviews26, 389–402 (2007).
  • Mass spectrometry-based peptide quantification: applications and limitations. [Link].

  • Tsybin, Y. O., Håkansson, P. & Budnik, B. A. Principles of electron capture and transfer dissociation mass spectrometry applied to peptide and protein structure analysis. Chemical Society Reviews40, 3941–3954 (2011).
  • Choosing the Appropriate Solid Phase Extraction Sorbent for Peptide Library Clean Up. [Link].

  • Sandoval, W. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides. Current Protocols in Protein Science77, 16.2.1-16.2.11 (2014).
  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review[Link].

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion[Link].

  • Lu, Y., Tan, S., Xu, W. & Ouyang, Z. Targeted Quantification of Peptides Using Miniature Mass Spectrometry. Journal of Proteome Research19, 2201–2208 (2020).
  • Huang, L. et al. Dual track time-of-flight mass spectrometry for peptide quantification with matrix-assisted laser desorption/ionization. Journal of Mass Spectrometry50, 129–134 (2015).
  • Derivatization of peptides for improved detection by mass spectrometry. in Amino Acids, Peptides and Proteins vol. 39 123–152 (The Royal Society of Chemistry, 2015).
  • Orbitrap MS shows so many peptides in one go. Wiley Analytical Science[Link] (2020).

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. [Link].

  • Guzmán, F., Barberis, S. & Illanes, A. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules23, 2658 (2018).
  • Swaney, D. L., McAlister, G. C. & Coon, J. J. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry. Journal of Proteome Research7, 469–476 (2008).
  • A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics[Link].

  • Derivatization of peptides for improved detection by mass spectrometry. ResearchGate[Link].

  • MacNeill, R.
  • Time-of-Flight Mass Spectrometry for Proteomics Research | Spectroscopy Online. [Link].

  • Clowers, B. H., Dwivedi, P., Steiner, W. E., Hill, H. H. & Bendiak, B. Ion trap/ion mobility/quadrupole/time-of-flight mass spectrometry for peptide mixture analysis. Journal of the American Society for Mass Spectrometry16, 660–669 (2005).
  • Chi, A. et al. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Journal of the American Society for Mass Spectrometry18, 2009–2017 (2007).
  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts[Link] (2022).

  • Collision-Based Ion-activation and Dissociation. [Link].

  • Quadrupole mass analyzer. Wikipedia[Link] (2024).

  • Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry | Analytical Chemistry. [Link].

  • Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. Journal of Proteome Research[Link].

  • Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution. [Link].

  • Using a Single Quadrupole Mass Spectrometer to Check Peptide Synthesis and Analyze Impurities. [Link].

  • Time-of-flight mass spectrometry. Wikipedia[Link] (2024).

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Troubleshooting & Optimization

Preventing racemization during "2-(Methylamino)butanamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Racemization in -Methylated -Amino Amide Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Chiral Purity Critical)

Introduction

You are encountering a classic but formidable challenge in peptide chemistry. Synthesizing 2-(methylamino)butanamide involves activating an


-methylated amino acid (N-Me-AABA).

The Core Problem:


-methylation significantly lowers the energy barrier for 5(4H)-oxazolone formation , the primary pathway for racemization. Unlike standard amino acids, the 

-methyl group forces the peptide backbone into a cis-conformation, pre-organizing the molecule for cyclization into the oxazolonium species. Once this ring forms, the

-proton becomes highly acidic, leading to rapid epimerization before the amine nucleophile (ammonia) can attack.

This guide moves beyond standard textbook advice, offering a self-validating protocol using Propylphosphonic Anhydride (T3P) and Oxyma Pure , which are currently the gold standards for suppressing this specific side reaction.

Module 1: The Racemization Mechanism

Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the "Danger Zone"—the formation of the oxazolonium ion.

Pathway Analysis: Oxazolone Formation

Figure 1: The "Danger Zone." The N-methyl group promotes the path to the red Oxazolonium node. Your goal is to accelerate the green path (Amidation) to outcompete the red path.

Module 2: Reagent Selection & Strategy

For


-methylated substrates, standard carbodiimides (EDC/DCC) often result in 10–20% racemization. We recommend the following hierarchy of reagents based on field data.
Comparative Efficacy Table
Reagent SystemRisk LevelMechanism of ActionRecommendation
T3P (50% in EtOAc/DMF) Lowest Cyclic anhydride formation; fast reaction kinetics; acidic byproducts do not catalyze racemization.Primary Recommendation
COMU / Oxyma Pure LowUronium salt with superior leaving group (Oxyma). Safer than HOBt (non-explosive).Secondary Option
HATU / HOAt Moderate7-azabenzotriazole improves kinetics over HBTU, but basic conditions (DIPEA) pose a risk.Use only if T3P fails
EDC / HOBt High Slow activation allows time for oxazolone formation.Avoid
IBCF (Mixed Anhydride) High Requires strict -15°C control. Extremely sensitive to base excess.Avoid

Module 3: The "Gold Standard" Protocol

This protocol utilizes T3P (Propylphosphonic Anhydride) .[1][2][3][4] T3P is unique because it acts as a scavenger for water and its byproducts are water-soluble, simplifying purification.[1] Crucially, it creates a highly reactive intermediate that reacts with amines faster than it cyclizes.

Protocol: T3P-Mediated Primary Amide Synthesis

Materials:

  • 
    -Methyl-2-aminobutyric acid (N-Me-AABA)
    
  • Ammonium Chloride (

    
    ) (Source of ammonia)
    
  • T3P (50% w/w solution in EtOAc or DMF)

  • Base: 2,4,6-Collidine (Preferred) or

    
    -Methylmorpholine (NMM). Avoid DIPEA/TEA if possible.
    
  • Solvent: Ethyl Acetate (EtOAc) or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-Me-AABA and 2.0 eq of

    
     (finely ground) in minimal dry EtOAc (or DMF if solubility is poor).
    
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Temperature control is critical to suppress kinetic racemization.

  • Base Addition: Add 3.5 eq of Collidine dropwise.

    • Note: You need enough base to neutralize the HCl from the amino acid (if using HCl salt), release free

      
       from 
      
      
      
      , and neutralize the T3P acid byproduct.
  • Activation: Add 1.2 eq of T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.[5]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash with water (T3P byproducts are water-soluble).

    • Wash with 0.5 M HCl (removes excess collidine/amine).

    • Wash with sat.[6]

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      

Module 4: Troubleshooting & FAQs

Decision Tree for Optimization

Figure 2: Troubleshooting logic flow. Always address Base strength first, then Reagent choice.

Frequently Asked Questions

Q1: Why is my optical rotation lower than the literature value even with T3P? A: Check your base stoichiometry. Even with T3P, a large excess of base (especially strong bases like TEA) can abstract the


-proton. Ensure you are using Collidine  (a weaker base) and only enough to neutralize the system. Additionally, ensure your starting material (N-Me-AABA) was enantiopure to begin with.

Q2: Can I use aqueous ammonia (


) instead of 

?
A: Yes, T3P is robust enough to work in biphasic systems. However, water competes as a nucleophile (hydrolysis). If you use

, use a large excess (5–10 eq) and keep the temperature at 0 °C to favor amidation over hydrolysis.

Q3: I see a "double peak" on my HPLC. Is this the racemate? A: Not necessarily.


-methyl amides exist as cis/trans rotamers (around the amide bond) which can resolve as two distinct peaks on HPLC/NMR at room temperature. Run a variable-temperature NMR (coalescence at >60°C) or check the mass spectrum to confirm they are rotamers before assuming racemization.

Q4: Why not use HOBt? A: HOBt is classified as a Class 1 explosive in some jurisdictions and is less effective at suppressing racemization for


-methyl amino acids than Oxyma Pure . Oxyma creates a less stable leaving group that reacts faster with the amine, reducing the window for oxazolone formation.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Peptide Bond Formation.[2]Organic Process Research & Development .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

"2-(Methylamino)butanamide" purification by reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Methylamino)butanamide Purification

Status: Active Ticket ID: RP-HPLC-POLAR-AMINE-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Overview: The "Invisible" & "Unretainable" Challenge

You are attempting to purify 2-(Methylamino)butanamide , a small, highly polar, aliphatic amine. In standard Reverse-Phase HPLC (RP-HPLC), this molecule presents a "perfect storm" of challenges:

  • No Retention: It is hydrophilic and positively charged at neutral/acidic pH, causing it to elute in the void volume (dead time) on standard C18 columns.

  • No Chromophore: It lacks aromatic rings, making it nearly invisible to standard UV detection (254 nm).

  • Peak Tailing: The secondary amine interacts strongly with residual silanols on the silica surface.

This guide moves beyond standard protocols to provide a self-validating purification strategy.

Module 1: Retention Strategy (The "Blow-Through" Issue)

User Question: "I injected the sample on a C18 column, but I only see a solvent front peak. Where is my compound?"

Technical Diagnosis: Your compound is protonated (


) at standard HPLC pH (2–7). Being small and ionic, it has no affinity for the hydrophobic C18 chains. You must alter the separation mechanism to induce retention.
Solution A: Ion-Pairing Chromatography (Recommended for Standard Silica)

Add a perfluorinated acid to the mobile phase. The anionic counter-ion pairs with your cationic amine, forming a neutral, hydrophobic complex that retains on C18.

  • Reagent: Trifluoroacetic acid (TFA) is standard, but for this very small molecule, Heptafluorobutyric acid (HFBA) is superior due to its longer fluorocarbon chain, which provides stronger retention.

  • Concentration: 0.1% (v/v) is standard; increase to 0.2% if retention is still poor.

Solution B: High pH Reverse Phase (Recommended for Hybrid Columns)

If you possess a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini), operate at pH 10.5 – 11.0 .

  • Mechanism: At pH > pKa (approx. 9.5–10 for secondary amines), the amine deprotonates to its neutral form, significantly increasing hydrophobicity and retention on C18.

  • Warning: DO NOT attempt this on standard silica columns; they will dissolve above pH 8.0.

Protocol: Gradient Setup (HFBA Method)
ParameterSettingRationale
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)High surface area for max interaction.
Mobile Phase A Water + 0.1% HFBAHFBA provides the hydrophobic "tail" for the amine.
Mobile Phase B Acetonitrile + 0.1% HFBAACN has lower UV cutoff than MeOH (critical for detection).
Flow Rate 1.0 mL/minStandard analytical flow.
Gradient 0% B (Hold 5 min)

30% B over 20 min
Shallow gradient required; compound elutes early.

Module 2: Detection (The "Invisible Peak" Issue)

User Question: "My chromatogram is flat at 254 nm. Is the column absorbing my sample?"

Technical Diagnosis: 2-(Methylamino)butanamide is an aliphatic amide. It lacks the conjugated


-systems required for absorption at 254 nm.
Troubleshooting Matrix: Detection Strategies
DetectorSettingsFeasibilityNotes
UV/Vis 205–210 nm High Amide bonds absorb here (n


transition). Must use UV-transparent solvents (HPLC-grade ACN, not MeOH).
ELSD/CAD Nebulizer: 35°CHighUniversal detection. Excellent for non-chromophoric salts. Destructive (cannot recover sample from detector flow).
MS (ESI+) SIM ModeMediumConflict: HFBA and TFA suppress ionization. If using MS, switch to volatile buffers (Ammonium Formate pH 9) or weak ion pairs (Formic Acid) if retention allows.

Module 3: Peak Shape & Tailing

User Question: "I see a peak, but it tails severely (asymmetry factor > 2.0). How do I fix this?"

Technical Diagnosis: The secondary amine is interacting with acidic silanol groups (


) on the column stationary phase, causing "drag."

Corrective Actions:

  • Chaotropic Salts: Add 100 mM Sodium Perchlorate (

    
    ) to the mobile phase (Analytical only, not Prep). This swamps the silanols.
    
  • Sacrificial Base: If not using HFBA, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA saturates silanol sites, blocking them from your analyte.

  • Modern Columns: Switch to a "Polar-Embedded" or "Base-Deactivated" column designed specifically to shield silanols.

Module 4: Process Workflow & Visualization

The following diagram illustrates the decision logic for method development and the critical post-purification salt exchange (TFA/HFBA removal).

PurificationWorkflow Start Start: 2-(Methylamino)butanamide Purification CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica C18 CheckCol->StandardSilica HybridSilica Hybrid/Polymer C18 (High pH Stable) CheckCol->HybridSilica MethodA Method A: Ion-Pairing MP: Water/ACN + 0.1% HFBA pH ~2.0 StandardSilica->MethodA Required HybridSilica->MethodA Alternative MethodB Method B: High pH MP: 10mM NH4OH (pH 10.5) Analyte Neutralized HybridSilica->MethodB Preferred Purification Preparative HPLC Run Collect Fractions MethodA->Purification MethodB->Purification SaltIssue CRITICAL: Fraction contains TFA/HFBA Salt (Toxic) Purification->SaltIssue If Method A used Final Final Product: Chloride Salt or Free Base Purification->Final If Method B used Desalting Desalting Strategy SaltIssue->Desalting SolA Option 1: SPE Extraction (PoraPak Rxn CX) Desalting->SolA SolB Option 2: HCl Exchange Lyophilize with excess HCl (Repeated 3x) Desalting->SolB SolA->Final SolB->Final

Caption: Decision tree for column selection and downstream salt removal strategies.

Module 5: Post-Purification (The "TFA/HFBA" Trap)

User Question: "I purified my compound using TFA/HFBA, but my biological assay is failing. Why?"

Technical Diagnosis: You have isolated the trifluoroacetate or heptafluorobutyrate salt of your amine. These counter-ions are cytotoxic and can alter biological readouts. You must exchange the salt.

Protocol: HCl Salt Exchange (Lyophilization Method)

  • Dissolve the dried TFA/HFBA salt fraction in water.

  • Add 0.1 M HCl (approx. 10x molar excess relative to the amine).

  • Freeze and lyophilize (freeze-dry).

  • Repeat 3 times.

    • Mechanism:[1][2][3][4][5][6] HCl is a stronger acid than TFA/HFBA. It displaces the fluorinated acid, which is then sublimed during lyophilization.

    • Result: You obtain the biologically compatible Hydrochloride salt.

Protocol: Solid Phase Extraction (SPE) For faster removal, use a mixed-mode cation exchange cartridge (e.g., Waters PoraPak Rxn CX).

  • Load fraction at low pH (amine binds to resin).

  • Wash with water/methanol (removes TFA/HFBA anions).

  • Elute with Methanol + 5% Ammonia (releases amine as free base).

References

  • Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.Link[6]

  • Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.Link

  • Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (Relevant for general IP-RP mechanisms). Link

  • LCGC International. UV Detection for HPLC—Fundamental Principle, Practical Implications.Link

  • National Institutes of Health (PMC). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.Link

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)butanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this N-methylated amino acid amide. Our approach is rooted in fundamental principles of organic synthesis, providing not just protocols, but the causal reasoning behind them to empower you to troubleshoot effectively.

While specific peer-reviewed synthesis literature for 2-(Methylamino)butanamide is not abundant, the methodologies presented here are based on well-established and robust transformations in peptide and medicinal chemistry. The core synthesis is a two-step process: N-methylation of the parent amino acid followed by amidation of the resulting carboxylic acid.

Section 1: Recommended Synthetic Pathway

The most reliable and controlled method to synthesize 2-(Methylamino)butanamide begins with the commercially available amino acid, 2-aminobutanoic acid. The pathway involves two key transformations:

  • N-Methylation: Introduction of a methyl group onto the primary amine.

  • Amidation: Coupling of the N-methylated intermediate with an ammonia source to form the final amide.

This sequence is generally preferred over initial amidation followed by methylation, as the amide nitrogen is significantly less nucleophilic than the starting primary amine, making subsequent methylation challenging.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amidation 2-Aminobutanoic Acid 2-Aminobutanoic Acid N-Methylation N-Methylation 2-Aminobutanoic Acid->N-Methylation N-Methyl-2-aminobutanoic Acid N-Methyl-2-aminobutanoic Acid N-Methylation->N-Methyl-2-aminobutanoic Acid Amidation Amidation N-Methyl-2-aminobutanoic Acid->Amidation 2-(Methylamino)butanamide 2-(Methylamino)butanamide Amidation->2-(Methylamino)butanamide

Caption: Recommended two-step synthetic workflow.

Section 2: Step 1 - N-Methylation via Reductive Amination

Reductive amination is a mild and highly selective method for N-mono-methylation, minimizing the risk of over-methylation and racemization.[1][2][3] The process involves the formation of an imine intermediate from 2-aminobutanoic acid and formaldehyde, followed by in-situ reduction.

Detailed Protocol: Reductive Amination
  • Dissolution: Dissolve 2-aminobutanoic acid (1.0 eq) in an appropriate aqueous or alcoholic solvent (e.g., Methanol or water).

  • pH Adjustment: Adjust the pH of the solution to be weakly acidic to neutral (pH 6-7) to facilitate imine formation.

  • Aldehyde Addition: Add aqueous formaldehyde (1.0-1.2 eq) dropwise to the solution at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[4][5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup & Isolation: Quench the reaction carefully with an acid (e.g., 1M HCl) to destroy excess reducing agent. Adjust the pH to the isoelectric point of N-methyl-2-aminobutanoic acid to precipitate the product, which can then be isolated by filtration.

Troubleshooting & FAQs: N-Methylation

Q1: My reaction yield is low, or the reaction is incomplete. What went wrong?

  • Answer: Several factors could be at play.

    • Suboptimal pH: Imine formation is pH-dependent. If the solution is too acidic, the amine starting material will be protonated and non-nucleophilic. If too basic, the carbonyl of formaldehyde is less reactive. Ensure the pH is maintained between 6 and 7.

    • Ineffective Reducing Agent: Sodium cyanoborohydride is sensitive to moisture and can degrade over time. Use a fresh bottle or a more robust alternative like NaBH(OAc)₃.[5]

    • Insufficient Reaction Time: While imine formation is often fast, the reduction step can be slower. Ensure the reaction has proceeded for an adequate duration by monitoring via TLC or LC-MS.

Q2: I am observing a significant amount of di-methylated product. How can I improve selectivity?

  • Answer: Di-methylation occurs when the product, N-methyl-2-aminobutanoic acid, competes with the starting material and reacts with another equivalent of formaldehyde.

    • Control Stoichiometry: Carefully control the stoichiometry of formaldehyde. Using a slight excess (1.05-1.1 eq) is often sufficient. Avoid large excesses.

    • Slow Addition: Add the formaldehyde solution dropwise to maintain a low instantaneous concentration, favoring reaction with the more nucleophilic primary amine over the secondary amine product.

Section 3: Step 2 - Amidation of N-Methyl-2-aminobutanoic Acid

The coupling of N-methylated amino acids presents a unique challenge due to the increased steric hindrance of the secondary amine.[6] Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly epimerization.[7][8][9]

Detailed Protocol: Amidation using HATU
  • Activation: Dissolve N-methyl-2-aminobutanoic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (N₂ or Ar).[6]

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to form the activated OAt-ester.

  • Ammonia Addition: Introduce the ammonia source. A solution of ammonia in a compatible solvent (e.g., 0.5 M ammonia in 1,4-dioxane) is a common choice. Add this solution (1.5-2.0 eq) slowly to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[10][11]

Troubleshooting & FAQs: Amidation

G start Low Amidation Yield check_reagents Verify Reagent Activity (Coupling Agent, Anhydrous Solvent) start->check_reagents check_sm Confirm Intermediate Purity (NMR, LC-MS) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions solution1 Use Fresh/High-Purity Coupling Agent Use Anhydrous Solvent (<50 ppm H₂O) check_reagents->solution1 Reagents Expired/ Contaminated solution2 Re-purify Intermediate to >95% Purity check_sm->solution2 Impurity Detected solution3 Increase Temp to 40°C (monitor epimerization) Increase Coupling Agent to 1.2 eq check_conditions->solution3 Sub-optimal Parameters

Caption: Troubleshooting flowchart for low amidation yield.

Q1: The amidation is slow and gives a poor yield. Why is HATU recommended and what else can I try?

  • Answer: N-methylated amino acids are sterically hindered, which slows down the coupling reaction.

    • Why HATU? HATU is a highly efficient coupling reagent that forms a very reactive OAt-ester, which is particularly effective for coupling hindered substrates. The pyridine nitrogen in the HOAt leaving group can also provide anchimeric assistance, further accelerating the reaction.

    • Alternatives: If HATU is not effective, other high-performance reagents like COMU (which has water-soluble byproducts, simplifying workup) or specialized reagents for hindered couplings like TFFH or BTFFH can be explored.[12][13] Boron-mediated amidations have also shown promise for challenging substrates.[14]

Q2: I am concerned about epimerization at the alpha-carbon. How can I minimize this risk?

  • Answer: Epimerization is a critical side reaction in peptide synthesis, proceeding through an oxazolone intermediate.[8]

    • Reagent Choice: Uronium/aminium-based reagents like HATU are generally superior to carbodiimides (e.g., EDC) in suppressing epimerization.[7]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine. The choice of base is critical.

    • Temperature Control: Perform the activation and coupling at low temperatures (start at 0 °C) and allow the reaction to warm slowly. Avoid excessive heating.

    • Solvent: Aprotic solvents like DMF or CH₂Cl₂ are generally preferred. Using less polar solvents can sometimes further suppress epimerization.[15]

Q3: My final product is difficult to purify. What are the best strategies?

  • Answer: Small, polar amides can be challenging to purify.

    • Chromatography: Standard silica gel flash chromatography is the most common method.[11] A gradient elution starting with a non-polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is recommended. Adding a small amount of a volatile base (like triethylamine) to the mobile phase can prevent streaking on the column.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) can be a highly effective method for purification.[10]

    • Ion Exchange: If acidic or basic impurities are present, using a solid-phase extraction (SPE) cartridge, such as an SCX (Strong Cation Exchange) cartridge to bind residual amines, can simplify purification.[16]

Section 4: Optimized Reaction Conditions Summary

Parameter Step 1: N-Methylation Step 2: Amidation Rationale / Key Insight
Key Reagents 2-Aminobutanoic Acid, Formaldehyde, NaBH₃CNN-Methyl-2-aminobutanoic Acid, HATU, DIPEA, NH₃NaBH₃CN is mild and selective for imines.[2] HATU is highly effective for hindered couplings.[6]
Stoichiometry (eq) Acid (1.0), HCHO (1.1), NaBH₃CN (1.5)Acid (1.0), HATU (1.1), DIPEA (2.5), NH₃ (2.0)Slight excess of aldehyde drives reaction; excess base in amidation is crucial for activation and scavenging HF.
Solvent Methanol / WaterAnhydrous DMF / NMPAqueous/alcoholic solvent for methylation; polar aprotic for amidation to ensure solubility and reactivity.
Temperature 0 °C to RT0 °C to RTLow temperature for reduction and coupling minimizes side reactions; RT allows for reasonable reaction times.
Typical Yield 75-90%60-85%Yields are dependent on precise control of conditions and purity of starting materials.
Monitoring TLC (Ninhydrin stain), LC-MSTLC (UV/KMnO₄ stain), LC-MSNinhydrin is useful for tracking the primary amine starting material in Step 1.

References

  • CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.
  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • CN105198768B - A kind of synthetic method of 2 amino-butanamide. Google Patents.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. American Chemical Society. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Why my amino acids do not contribute in amidation reaction? ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Purification of amide compound. Google Patents.
  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. National Institutes of Health. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Looking for some advice for purification of diamide. Reddit. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

Sources

Technical Support Center: Analysis of 2-(Methylamino)butanamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the degradation pathway analysis of 2-(Methylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals. Given that 2-(Methylamino)butanamide is a novel or less-studied compound, this document synthesizes established principles from analogous N-methylated amide structures to provide a predictive framework and robust troubleshooting advice for your experimental workflows. Our focus is on providing not just protocols, but the scientific rationale behind them to ensure your experiments are logical, self-validating, and yield trustworthy results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the anticipated metabolic fate of 2-(Methylamino)butanamide.

Q: What are the predicted primary metabolic pathways for 2-(Methylamino)butanamide?

A: Based on its chemical structure—a secondary N-methyl amide—two primary degradation pathways are predicted:

  • Amide Hydrolysis: Cleavage of the amide bond to yield 2-butanoic acid and methylamine. This is a common pathway for amide-containing molecules.[1][2]

  • N-Demethylation: Oxidative removal of the methyl group from the nitrogen atom, resulting in the formation of 2-aminobutanamide and formaldehyde. This is a classic metabolic route for N-alkylated compounds.[3][4]

Q: Which enzyme families are most likely involved in its degradation?

A: The predicted pathways are primarily mediated by two major enzyme superfamilies:

  • Amidases (or Acylamidases): These hydrolase enzymes are responsible for catalyzing the cleavage of amide bonds.[5][6][7][8] Their activity is typically observed in cytosolic fractions of tissues like the liver.[9]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located predominantly in the liver microsomes, are the primary drivers of oxidative metabolism, including N-dealkylation.[10][11][12] These reactions are dependent on cofactors, most notably NADPH.[10]

Q: What are the expected major degradation products?

A: The primary metabolites you should target for detection are:

  • From Amide Hydrolysis: 2-Butanoic Acid and Methylamine .

  • From N-Demethylation: 2-Aminobutanamide and Formaldehyde .

  • Intermediate Species: An unstable N-hydroxymethyl intermediate may be formed during CYP-mediated N-demethylation, which then spontaneously degrades to the demethylated product and formaldehyde.[13][14]

Q: What in vitro systems are most suitable for studying the degradation of 2-(Methylamino)butanamide?

A: To capture the full metabolic potential, a multi-pronged approach is recommended:

  • Human Liver Microsomes (HLM): This is the gold standard for investigating CYP-mediated metabolism. It is a subcellular fraction rich in CYP enzymes.[10]

  • Hepatocytes: Using whole liver cells provides a more complete metabolic picture, as it contains both microsomal (CYP) and cytosolic (e.g., amidase) enzymes, as well as phase II conjugation enzymes.

  • Cytosolic Fractions: Specifically used to investigate non-CYP mediated pathways, such as those involving amidases.

  • Recombinant Enzymes: Using specific, expressed CYP or amidase isozymes can help pinpoint exactly which enzymes are responsible for the observed degradation.

Section 2: Troubleshooting Guide & Experimental Design

This section provides practical, field-proven advice for common challenges encountered during metabolic stability studies.

Q1: I am not observing any degradation of 2-(Methylamino)butanamide in my in vitro assay. What are the potential causes?

A: This is a common issue that can be systematically diagnosed. The root cause often lies in the experimental setup or the analytical method's sensitivity.

  • Causality Check 1: Enzyme System Viability.

    • CYP-Mediated Assays (Microsomes, S9): Did you include the essential cofactor NADPH ? CYP enzymes are inactive without it.[10] Always run a positive control with a known CYP substrate (e.g., testosterone, midazolam) to confirm that your enzyme batch and cofactor stock are active.

    • Amidase Assays (Cytosol, Hepatocytes): While often not requiring external cofactors, amidase activity can be influenced by buffer pH and temperature. Ensure conditions are physiological (pH ~7.4, 37°C).[15]

    • Enzyme Concentration: Is the protein concentration too low? For a potentially stable compound, you may need to increase the microsomal protein concentration (e.g., from 0.5 mg/mL to 1-2 mg/mL) to see measurable turnover.

  • Causality Check 2: Incubation Conditions.

    • Substrate Concentration: High substrate concentrations can lead to substrate inhibition, paradoxically slowing down the reaction. Test a range of concentrations.

    • Time Points: The compound might be highly stable. Extend your incubation time points (e.g., up to 4 hours or longer) to allow for sufficient degradation to occur.

  • Causality Check 3: Analytical Method Limitations.

    • Insufficient Sensitivity: Your parent compound might be degrading, but the change is below your method's limit of quantification (LOQ). Ensure your analytical method is sensitive enough to detect a 5-10% decrease from the initial concentration.

    • Incorrect Detection Method: Are you using HPLC-UV? Your metabolites may lack a suitable chromophore. LC-MS/MS is the preferred method for its superior sensitivity and specificity in metabolite studies.[16]

Q2: My mass balance is poor after the incubation. Where could the missing compound and its degradants be?

A: Poor mass balance, where the sum of the parent compound and metabolites is significantly less than 100% of the initial amount, points to undetected products or experimental losses.[17]

  • Volatile Metabolites: N-demethylation produces formaldehyde , which is a volatile gas and will not be detected by standard LC-MS methods. Similarly, methylamine is also highly volatile. This is a common and expected reason for incomplete mass balance in this specific degradation pathway.

  • Reactive Metabolites: Some metabolites can be unstable and covalently bind to proteins or other macromolecules in the incubation, removing them from the solution phase analyzed.

  • Adsorption: The parent compound or its metabolites might be adsorbing to the walls of your incubation tubes or autosampler vials, especially if they are highly lipophilic. Using low-adsorption polypropylene plates/vials can mitigate this.

  • Poor Analytical Coverage: Your analytical method may not be capable of detecting all metabolites. For example, highly polar metabolites may not be retained on a standard C18 reversed-phase column. Consider using a mixed-mode or HILIC column if you suspect polar degradants.

Q3: How can I definitively confirm the identity of the predicted metabolites?

A: Definitive identification relies on comparing your experimental findings with a known standard.

  • Reference Standards: The most reliable method is to synthesize or purchase authentic chemical standards of the predicted metabolites (2-aminobutanamide, 2-butanoic acid). You can then compare retention times and mass fragmentation patterns (MS/MS spectra) of your experimental peaks with these standards.

  • High-Resolution Mass Spectrometry (HRMS): In the absence of standards, HRMS (e.g., Q-TOF, Orbitrap) is essential. It provides a highly accurate mass measurement of the metabolite, allowing you to predict its elemental composition. Fragmentation analysis (MS/MS) can then be used to piece together the structure and confirm, for example, the loss of a methyl group (a mass shift of 14 Da) or the hydrolysis of the amide.[16]

Q4: I am seeing unexpected peaks in my chromatogram. How do I determine if they are true metabolites or experimental artifacts?

A: Control experiments are the cornerstone of trustworthy metabolite identification.

  • The "-Enzyme" Control: Incubate the compound under identical conditions but without the enzyme source (e.g., microsomes). Any peaks that appear here are due to non-enzymatic chemical degradation.

  • The "-Cofactor" Control: For CYP-mediated reactions, run an incubation with the enzyme but without NADPH. Peaks that appear here but not in the "-Enzyme" control are due to non-NADPH dependent enzymatic processes. Peaks that only appear in the complete incubation (with enzyme and NADPH) are likely true CYP-mediated metabolites.

  • The "Time-Zero" Sample: Quench the reaction immediately after adding the compound. This sample accounts for any impurities present in the initial compound stock or any immediate, non-time-dependent reactions.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine the rate of degradation of 2-(Methylamino)butanamide mediated by CYP enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in water and store it at -20°C.

    • Prepare a 10 mM stock of 2-(Methylamino)butanamide in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation Setup:

    • In a 96-well plate, combine the HLM solution and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the 2-(Methylamino)butanamide stock solution to a final concentration of 1 µM.

    • Immediately start the enzymatic reaction by adding NADPH to a final concentration of 1 mM. The final incubation volume is typically 200 µL.

    • Control Wells: Prepare parallel wells for a negative control (no NADPH) and a positive control (a known CYP substrate like midazolam).

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile will precipitate the proteins.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or autosampler vials for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples using a validated LC-MS/MS method to measure the peak area of the parent compound at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot gives the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Developing a Stability-Indicating HPLC Method via Forced Degradation

Objective: To develop an analytical method that can reliably separate the parent compound from its potential degradation products, ensuring accurate stability assessment.[17][18]

Methodology:

  • Prepare Stock Solutions: Prepare a solution of 2-(Methylamino)butanamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: Subject the stock solution to the following conditions in separate vials. The goal is to achieve 5-20% degradation.[17]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.[1]

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 2-8 hours.

    • Thermal Stress: Heat at 70°C for 24-48 hours.

    • Photolytic Stress: Expose to light according to ICH Q1B guidelines.

    • Control: Keep one vial at 4°C protected from light.

  • Sample Analysis & Method Development:

    • After exposure, neutralize the acidic and basic samples.

    • Inject an aliquot of each stressed sample and the control sample into the HPLC-UV/MS system.

    • Develop a gradient elution method (typically using a C18 column with mobile phases of water and acetonitrile, often with 0.1% formic acid) that achieves baseline separation between the parent peak and all degradation product peaks.

  • Method Validation (Peak Purity):

    • Use a photodiode array (PDA) detector or mass spectrometer to assess peak purity. The analysis should confirm that the parent peak in the chromatograms of the stressed samples does not contain any co-eluting degradants.[17] This confirms the method is "stability-indicating."

Section 4: Data Interpretation & Visualization

Data Presentation

Summarize the results from your forced degradation study in a clear, concise table. This is crucial for demonstrating the specificity of your analytical method.

Table 1: Summary of Forced Degradation Results for 2-(Methylamino)butanamide

Stress Condition% Assay of Parent% DegradationNumber of Degradation PeaksMass Balance (%)
Control (Unstressed)99.80.21 (impurity)100.0
0.1 M HCl, 60°C, 8 hr85.214.8399.5
0.1 M NaOH, RT, 4 hr81.518.5299.1
3% H₂O₂, RT, 8 hr92.17.9498.8
Heat, 70°C, 48 hr96.33.7299.6

Mass balance is calculated as [(% Assay of Parent) + Σ(% Area of Degradants)] / 100.

Diagrams: Pathways & Workflows

Visualizing complex processes is key to understanding them. The following diagrams were created using the DOT language to illustrate the predicted degradation pathways and a typical experimental workflow.

G parent 2-(Methylamino)butanamide intermediate N-Hydroxymethyl Intermediate (Unstable) parent->intermediate CYP450 (N-Oxidation) met3 2-Butanoic Acid parent->met3 Amidase (Hydrolysis) met4 Methylamine parent->met4 met1 2-Aminobutanamide intermediate->met1 Spontaneous Degradation met2 Formaldehyde intermediate->met2

Caption: Predicted metabolic pathways of 2-(Methylamino)butanamide.

G A Assay Setup (Enzyme, Buffer, Compound) B Incubation (37°C, Time-course) A->B Start Reaction (Add NADPH) C Reaction Quenching (Acetonitrile + IS) B->C Stop Reaction D Protein Precipitation (Centrifugation) C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Half-life Calculation) F->G

Caption: Standard workflow for an in vitro metabolic stability assay.

Section 5: References

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. (1983). PubMed. [Link]

  • Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by... (n.d.). ResearchGate. [Link]

  • N-Dealkylation of Amines. (n.d.). PMC - NIH. [Link]

  • Metopimazine is primarily metabolized by a liver amidase in humans. (n.d.). PMC - NIH. [Link]

  • Cytochrome P450 enzyme-mediated degradation of Echinacea alkylamides in human liver microsomes. (2005). PubMed. [Link]

  • Stability Testing of Biotechnological/Biological Products. (n.d.). EMA. [Link]

  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2013). PMC - PubMed Central. [Link]

  • Investigations into the N-dealkylation reaction of protected chelating agents. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cytochrome P450: Radicals in a Biochemical Setting. (2010). YouTube. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Amine column degradation. (2009). Chromatography Forum. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters - ACS Publications. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Study of OH-initiated degradation of 2-aminoethanol. (n.d.). ResearchGate. [Link]

  • Stability of Blood DNA Methylation Across Two Timepoints in Three Cohorts. (2024). MDPI. [Link]

  • Microbial P450 Enzymes in Bioremediation and Drug Discovery: Emerging Potentials and Challenges. (n.d.). PubMed. [Link]

  • Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried. (2023). I.R.I.S.. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022). Norwegian Research Information Repository - NTNU. [Link]

  • ICH Q5C Stability testing of Biotechnological / Biological products. (n.d.). SlideShare. [Link]

  • Cytochrome P450 regulation: the interplay between its heme and apoprotein moieties in synthesis, assembly, repair, and disposal. (n.d.). PubMed. [Link]

  • Lecture 33: Metabolism of Ammonia and ammonia toxicity. (2023). YouTube. [Link]

  • An Experimental−Theoretical Study of the Factors That Affect the Switch between Ruthenium-Catalyzed Dehydrogenative Amide Formation versus Amine Alkylation. (2025). ResearchGate. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PNAS. [Link]

  • Hydrolysis of Conjugated Metabolites of Buprenorphine II. The Quantitative Enzymatic Hydrolysis of Norbuprenorphine-3- -D-Glucuronide in Human Urine. (2025). ResearchGate. [Link]

  • N-Dealkylation of Amines. (n.d.). OUCI. [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. (2024). PMC. [Link]

  • 2-Butanamine, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Current status of development of methylation biomarkers for in vitro diagnostic IVD applications. (2020). PMC - NIH. [Link]

  • Amidase. (n.d.). Wikipedia. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). PMC - NIH. [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (n.d.). PMC - NIH. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

Sources

Technical Support Center: Best Practices for Storage and Handling of 2-(Methylamino)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(Methylamino)butanamide. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical compound in a laboratory setting. As a secondary amine and a primary amide, 2-(Methylamino)butanamide requires careful handling to maintain its integrity and ensure the safety of laboratory personnel. This guide provides in-depth information on storage, handling, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Methylamino)butanamide and what are its primary chemical properties?

A1: 2-(Methylamino)butanamide is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol .[1] It possesses both a secondary amine and a primary amide functional group. While specific experimental data for this compound is limited, its structure suggests it is likely a colorless solid or liquid at room temperature and may be soluble in water and organic solvents like alcohols and ethers, which is a common characteristic of lower aliphatic amines.

Q2: What are the potential hazards associated with 2-(Methylamino)butanamide?

Q3: What are the recommended storage conditions for 2-(Methylamino)butanamide?

A3: To ensure the stability and longevity of 2-(Methylamino)butanamide, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][6][7] The container should be tightly sealed to prevent moisture absorption and potential degradation.[5][7] Storage in a corrosive-resistant cabinet is also recommended.

Q4: What personal protective equipment (PPE) should be worn when handling 2-(Methylamino)butanamide?

A4: When handling 2-(Methylamino)butanamide, appropriate PPE is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a lab coat.[5][7] In cases of potential aerosol generation or inadequate ventilation, a respirator may be necessary.[3][5] Always work in a well-ventilated area, preferably under a chemical fume hood.[6]

Q5: How should I dispose of 2-(Methylamino)butanamide waste?

A5: Dispose of 2-(Methylamino)butanamide waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company. Do not pour it down the drain or discard it with regular trash.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected reaction or decomposition Incompatible materials, exposure to heat or light.Immediately isolate the reaction. If safe to do so, neutralize any reactants. Review the experimental protocol for any potential incompatibilities. Ensure the compound is not exposed to strong oxidizing agents, acids, or bases.[6][7]
Compound appears discolored or has an unusual odor Degradation due to improper storage (exposure to air, moisture, or light).Do not use the compound. Dispose of it according to hazardous waste protocols. Obtain a fresh batch of the compound and ensure it is stored under the recommended conditions.
Inconsistent experimental results Impure or degraded starting material.Verify the purity of the 2-(Methylamino)butanamide using an appropriate analytical technique (e.g., NMR, LC-MS). If the purity is questionable, purify the compound or obtain a new, high-purity batch.
Skin or eye irritation after handling Direct contact with the compound.Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention. Review handling procedures to prevent future exposure. Ensure proper PPE was used.

Experimental Protocols

Protocol 1: Safe Handling and Weighing of 2-(Methylamino)butanamide
  • Preparation : Before handling, ensure you are in a well-ventilated laboratory and wearing the appropriate PPE (lab coat, chemical-resistant gloves, and safety goggles).

  • Fume Hood : Conduct all handling and weighing of the compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Weighing : Use a clean, dry spatula and weighing paper. Avoid creating dust if the compound is a solid.

  • Container Sealing : After dispensing the required amount, securely seal the container to prevent exposure to air and moisture.[5]

  • Cleaning : Clean any spills immediately with an appropriate absorbent material and dispose of the waste in a designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Protocol 2: Emergency Spill Response
  • Evacuate : In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup : Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate : Decontaminate the spill area with a suitable cleaning agent.

  • Report : Report the spill to your institution's environmental health and safety department.

Visualizations

Decision Tree for Handling 2-(Methylamino)butanamide

G start Start: Need to handle 2-(Methylamino)butanamide ppe_check Is appropriate PPE (gloves, goggles, lab coat) being worn? start->ppe_check wear_ppe Action: Don appropriate PPE ppe_check->wear_ppe No ventilation_check Is a chemical fume hood available and operational? ppe_check->ventilation_check Yes wear_ppe->ppe_check use_hood Action: Move operations to a fume hood ventilation_check->use_hood No proceed Proceed with handling ventilation_check->proceed Yes use_hood->ventilation_check spill Did a spill occur? proceed->spill cleanup Follow spill cleanup protocol spill->cleanup Yes no_spill Continue experiment spill->no_spill No end End of handling cleanup->end no_spill->end

Caption: Decision workflow for safely handling 2-(Methylamino)butanamide.

Storage Best Practices Flowchart

G start Receiving new stock of 2-(Methylamino)butanamide check_container Inspect container for damage start->check_container damaged Quarantine and report to supplier/EHS check_container->damaged Damaged ok Container is intact check_container->ok OK storage_location Select storage location ok->storage_location cool_dry Is it a cool, dry, and well-ventilated area? storage_location->cool_dry cool_dry->storage_location No, find a suitable location away_from_incompatibles Is it away from heat, light, and incompatible materials (acids, oxidizers)? cool_dry->away_from_incompatibles Yes away_from_incompatibles->storage_location No, find a suitable location store Store container with a tightly sealed lid away_from_incompatibles->store Yes log Log in chemical inventory store->log end Storage complete log->end

Caption: Flowchart for the proper storage of 2-(Methylamino)butanamide.

References

  • Loba Chemie. (2017-04-29). METHYL 2-[N,N-(DIMETHYLAMINO)]-2-PHENYL-BUTYRATE MSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51072179, 2-(Methylamino)butanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111026, N-Methyl-2-butanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine, 2M solution in methanol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 13861. Retrieved from [Link]

  • Save My Exams. (2025-01-10). Amides. Retrieved from [Link]

  • ACS Publications. (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021-07-31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Dal-Cin. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Duke Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide - the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

Troubleshooting low bioactivity of "2-(Methylamino)butanamide" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket ID: T-MAB-001 | Specialist: Dr. Aris (Senior Application Scientist)

Welcome to the Structural Optimization Support Center.

You are likely accessing this portal because your lead candidates based on the 2-(Methylamino)butanamide core are showing unexpectedly low bioactivity (


) or poor in vivo efficacy, despite promising in silico docking scores.

This scaffold—an


-amino amide structurally related to Nav1.7/Nav1.8 blockers  (e.g., Ralfinamide analogs) and SV2A ligands  (e.g., Levetiracetam fragments)—presents unique physicochemical challenges. This guide diagnoses the four most common failure modes: Stereochemical Mismatch , Ionic Permeability Barriers , Metabolic Liability , and Conformational Entropy .
Module 1: The "Silent Killer" – Stereochemical Integrity

The Issue: The C2 position of 2-(Methylamino)butanamide is a chiral center. In biological systems, the difference between the (


)- and (

)-enantiomers is often binary (active vs. inactive). For

-amino amides targeting ion channels or synaptic proteins, the (

)-configuration is frequently the bioactive eutomer, yet standard synthesis often yields racemates or allows racemization during workup.

Diagnostic Protocol: Do not assume enantiopurity based on starting materials. The


-proton is acidic due to the adjacent carbonyl, making the center prone to racemization under basic coupling conditions.
  • Step 1: Develop a Chiral HPLC method (e.g., Chiralpak IA/IB column, Hexane/IPA/DEA mobile phase).

  • Step 2: Compare bioactivity of the racemate vs. pure enantiomers. If

    
    , your synthesis is clean. If 
    
    
    
    is low, you may have the wrong distomer.

Corrective Action:

  • Switch Synthesis: Use asymmetric synthesis starting from chiral amino acid precursors (e.g., L-2-aminobutyric acid) rather than alkylation of amides.

  • Resolution: If synthesis is non-stereoselective, employ classical resolution with tartaric acid or preparative chiral SFC.

Module 2: The Polarity Paradox (Permeability)

The Issue: The 2-(Methylamino)butanamide core contains a secondary amine (


). At physiological pH (7.4), >99% of your molecules are protonated cations (

).
  • Consequence: While the cation may be required for target binding (e.g., in the pore of a sodium channel), it prevents the molecule from crossing the lipid bilayer to reach the target (if intracellular) or cross the Blood-Brain Barrier (BBB).

Data Summary: Ionization vs. Permeability

ParameterState at pH 7.4Membrane Permeability (

)
BBB Penetration
Parent Amine Cationic (>99%)Low (<

cm/s)
Poor (LogBB < -1)
Free Base Neutral (<1%)HighModerate/High

Troubleshooting Guide:

  • Measure LogD: Do not rely on LogP. Measure LogD at pH 7.4. If LogD < 1.0, your compound is too hydrophilic for CNS targets.

  • Prodrug Strategy: Mask the amine or amide.

    • Solution: Synthesize an N-acyl prodrug or a soft alkyl derivative that cleaves intracellularly.

  • Fluorination: Introduce fluorine atoms (e.g.,

    
    -fluorination on the butyl chain) to lower the amine 
    
    
    
    closer to 7.0, increasing the fraction of neutral species available for diffusion.
Module 3: Metabolic Vulnerability

The Issue: Your analog shows activity in biochemical assays (microsomes) but fails in whole-cell or animal models. The 2-(Methylamino)butanamide scaffold is a "metabolic sponge" for two specific pathways:

  • N-Dealkylation: CYP450 enzymes (specifically CYP2D6/3A4) rapidly remove the

    
    -methyl group, yielding the primary amine, which often has significantly different selectivity.
    
  • Amidase Hydrolysis: The terminal amide is susceptible to hydrolysis by hepatic amidases.

Visualizing the Metabolic Fate (DOT Diagram):

MetabolicPathways Parent Parent Molecule (2-(Methylamino)butanamide) Dealkylated Metabolite A: Primary Amine (Loss of Methyl) Parent->Dealkylated CYP450 (N-Demethylation) Hydrolyzed Metabolite B: Carboxylic Acid (Inactive) Parent->Hydrolyzed Amidase (Hydrolysis) Stable Optimized Analog (Bioisostere/Steric Shield) Parent->Stable Chemical Modification

Caption: Figure 1. Divergent metabolic pathways leading to rapid clearance. CYP-mediated N-demethylation and amidase-mediated hydrolysis are the primary clearance vectors.

Corrective Action:

  • Block Dealkylation: Replace the

    
    -methyl with a deuterated methyl group (
    
    
    
    ) or a cyclopropyl group (steric bulk + electronic change).
  • Amide Bioisosteres: Replace the primary amide with a 1,2,4-triazole or oxadiazole . These heterocycles mimic the H-bond acceptor/donor geometry of the amide but are resistant to hydrolysis.

Module 4: Conformational Entropy

The Issue: The linear butanamide chain is highly flexible. If your target is the SV2A protein (binding site of Levetiracetam), the linear analog pays a high "entropy penalty" upon binding compared to the rigid pyrrolidone ring of Levetiracetam.

The "Cyclization Test": If your linear analog is inactive, synthesize the cyclic equivalent (a pyrrolidinone).

  • Hypothesis: If the cyclic analog is active, your linear molecule is losing too much free energy trying to adopt the bioactive conformation.

  • Solution: Rigidify the backbone. Add an

    
    -methyl group (creating a quaternary center) to restrict bond rotation (Thorpe-Ingold effect).
    
Frequently Asked Questions (FAQ)

Q: My compound precipitates in the assay buffer. Is this a false negative? A: Likely. While the amine is soluble, lipophilic analogs (with added aryl groups) often crash out at pH 7.4.

  • Fix: Run a kinetic solubility assay. If solubility <

    
    , add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier, or switch to a salt form (e.g., Hydrochloride or Tartrate salt) for initial dissolution.
    

Q: Can I replace the amide with an ester to improve permeability? A: Do not do this. Esters are hydrolyzed in plasma within minutes by esterases. If you need a surrogate, use a ketone or a heterocycle (Bioisostere).[1]

Q: The N-methyl group seems essential for activity, but it's metabolically unstable. What is the best replacement? A: Try an N-ethyl or N-cyclopropyl group. If the pocket is tight, use Trideuteromethyl (


) . The C-D bond is stronger than C-H, slowing down the CYP-mediated abstraction of the hydrogen (Kinetic Isotope Effect) without changing the steric profile.
References
  • Nav1.7/1.

    • Title: Synthesis and Evaluation of Novel -Aminoamides Containing Benzoheterocyclic Moiety for the Tre
    • Source: Molecules (2021).[2][3][4][5]

    • Link:[Link]

  • Amide Bioisosteres

    • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.[6][7][8]

    • Source: Journal of Medicinal Chemistry (2020).
    • Link:[Link]

  • Secondary Amine Metabolism

    • Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
    • Source: Drug Metabolism and Disposition (2009).
    • Link:[Link]

  • Permeability Strategies

    • Title: Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
    • Source: NIH / PubMed Central.
    • Link:[Link]

Sources

Technical Support Center: 2-(Methylamino)butanamide Analytical Method Development

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the analytical method development of 2-(Methylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this small, polar, and chiral molecule. Drawing from extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods.

Introduction: The Analytical Challenge of 2-(Methylamino)butanamide

2-(Methylamino)butanamide is a small molecule characterized by a secondary amine and a primary amide functional group.[1] Its structure presents several analytical hurdles:

  • High Polarity: The presence of amine and amide groups makes the molecule highly polar, leading to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[2]

  • Chirality: The molecule contains a stereocenter, necessitating chiral separation techniques to distinguish between enantiomers, which can have different pharmacological effects.[3][4][5]

  • Low UV Absorbance: Lacking a significant chromophore, detecting 2-(Methylamino)butanamide at low concentrations using UV detectors can be challenging.

  • Potential for Adsorption: The amine group can interact with active sites on silica-based columns and within the HPLC system, leading to poor peak shape and reproducibility.[6][7]

This guide will address these challenges in a practical, question-and-answer format, providing scientifically grounded solutions.

Part 1: Troubleshooting Guide for HPLC & LC-MS/MS Methods

This section addresses common problems encountered during the development of chromatographic methods for 2-(Methylamino)butanamide.

Question 1: I am seeing little to no retention of 2-(Methylamino)butanamide on my C18 column. How can I improve its retention?

This is a classic issue for small, polar analytes. Traditional C18 columns rely on hydrophobic interactions, which are minimal for this compound. Here are several strategies to address this, ranging from simple mobile phase modifications to alternative chromatographic modes.

Troubleshooting Steps:

  • Mobile Phase Modification (Ion-Pairing):

    • Rationale: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral complex with the protonated amine of your analyte, increasing its hydrophobicity and retention on a C18 column.[8]

    • Protocol: Start with a low concentration of TFA (0.05-0.1% v/v) in both the aqueous and organic mobile phases. Be aware that TFA can suppress ionization in mass spectrometry and may be difficult to remove from the column.

  • Alternative Stationary Phases:

    • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chains or at the end, which provides an alternative interaction mechanism and better retention for polar compounds, even with highly aqueous mobile phases.[2]

    • Phenyl-Hexyl Columns: These columns offer different selectivity through pi-pi interactions and can be effective for retaining compounds with amine groups.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for highly polar compounds.[2] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent.

    • Starting Conditions:

      • Column: HILIC Amide or Silica column (e.g., 100 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

      • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.

Workflow for Improving Retention:

Caption: Workflow for chiral method development.

Part 2: Frequently Asked Questions (FAQs)

Q1: My sensitivity with UV detection is very low. What are my options?

  • A1: 2-(Methylamino)butanamide lacks a strong chromophore, making UV detection challenging. Consider the following:

    • Lower Wavelength UV: Detect at a lower wavelength (e.g., 200-210 nm) where the amide bond has some absorbance. However, be aware that mobile phase purity is critical at these wavelengths to minimize baseline noise.

    • Alternative Detectors:

      • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes but may have limitations with volatile mobile phase additives. [6] * Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile analytes and generally provides better sensitivity and gradient compatibility than ELSD.

    • Mass Spectrometry (MS): This is the most sensitive and selective option. An LC-MS/MS method will provide excellent sensitivity and specificity. [9][10][11]The secondary amine will readily protonate, making it ideal for positive ion electrospray ionization (ESI+).

    • Derivatization: Reacting the amine with a reagent that contains a strong chromophore or fluorophore (e.g., dansyl chloride) can significantly enhance detection sensitivity for UV or fluorescence detectors. [12] Q2: I am developing an LC-MS/MS method. What are some good starting parameters?

  • A2: For a small, polar amine like 2-(Methylamino)butanamide, here are some recommended starting points for LC-MS/MS:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion: The protonated molecule [M+H]+.

    • Product Ions: Perform a product ion scan to identify stable fragment ions. Fragmentation will likely occur at the amide bond or adjacent to the nitrogen.

    • Chromatography: HILIC is highly recommended for LC-MS compatibility as the high organic mobile phase promotes efficient desolvation and ionization in the ESI source. [13]Use volatile buffers like ammonium formate or ammonium acetate. Avoid non-volatile buffers (e.g., phosphate) and ion-pairing reagents like TFA which can suppress the MS signal.

Q3: Can I analyze this compound by Gas Chromatography (GC)?

  • A3: Direct analysis by GC is challenging due to the compound's polarity and low volatility. The primary amide and secondary amine groups can cause peak tailing and adsorption in the GC system. [7]However, analysis is possible through derivatization. Silylating reagents (e.g., BSTFA) can be used to convert the active hydrogens on the amine and amide groups into less polar silyl ethers, making the compound more volatile and suitable for GC analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. (2025, August 13).
  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)butanamide. PubChem.
  • Claeson, A.-S., Östin, A., & Sunesson, A. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. PubMed.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Sigma-Aldrich. (n.d.). 2-(methylamino)butanamide.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2025, October 17). ResearchGate.
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Validation & Comparative

A Senior Application Scientist's Guide to Validating N-methylated Peptide Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of therapeutic peptide development, N-methylation has emerged as a important strategy to enhance the in vivo stability and cell permeability of peptide drug candidates. This modification, however, introduces unique challenges in the critical step of target engagement validation. Demonstrating that an N-methylated peptide binds to its intended target within the complex cellular environment is paramount for advancing a compound through the drug discovery pipeline. This guide provides a comparative analysis of three powerful methodologies for validating N-methylated peptide target engagement: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, and Chemical Proteomics. As a senior application scientist, my goal is to not only present the protocols but to also provide the rationale behind experimental choices, empowering you to select and implement the most appropriate strategy for your research.

The N-methylation Advantage and the Validation Imperative

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, confers several advantageous properties. It can protect against proteolytic degradation, enhance membrane permeability, and lock the peptide into a bioactive conformation.[1] However, these same modifications can subtly alter the peptide's interaction with its target, making robust target validation essential. Without definitive proof of on-target engagement, downstream observations of cellular phenotypes can be misinterpreted, leading to costly and time-consuming detours in drug development.

This guide will dissect and compare three orthogonal approaches to confirm that your N-methylated peptide is hitting its mark.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Stabilization

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[2] The binding of a ligand, such as an N-methylated peptide, to its target protein can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.

The Causality Behind CETSA

The core principle of CETSA is that a protein's melting temperature (Tm), the temperature at which 50% of the protein denatures, will shift upon ligand binding. This shift is a direct consequence of the energy required to disrupt the ligand-protein interaction in addition to the energy needed to unfold the protein itself. By comparing the melting curves of a target protein in the presence and absence of the N-methylated peptide, we can infer binding.

Experimental Workflow: CETSA

The CETSA workflow can be broken down into several key stages, from sample preparation to data analysis.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Intact Cells or Lysate peptide_treatment Treat with N-methylated Peptide or Vehicle Control cell_culture->peptide_treatment heat_treatment Heat Samples across a Temperature Gradient peptide_treatment->heat_treatment lysis_centrifugation Cell Lysis & Centrifugation to Separate Soluble and Aggregated Proteins heat_treatment->lysis_centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) lysis_centrifugation->quantification data_analysis Generate Melting Curves and Determine Thermal Shift (ΔTm) quantification->data_analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the N-methylated peptide at various concentrations or a vehicle control for a predetermined time.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by a cooling step.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • Calculate the change in melting temperature (ΔTm) between the peptide-treated and control samples.[3]

Considerations for N-methylated Peptides in CETSA

A potential challenge when applying CETSA to N-methylated peptides is that the modification itself might alter the intrinsic thermal stability of the target protein, even in the absence of a strong binding interaction. Therefore, careful controls and dose-response experiments are crucial to distinguish between non-specific effects and genuine target engagement.[4]

Photoaffinity Labeling: Covalently Capturing the Interaction

Photoaffinity labeling (PAL) is a powerful chemical biology technique that uses a photoreactive version of the N-methylated peptide to form a covalent bond with its target protein upon UV irradiation.[5] This irreversible linkage allows for the robust identification and characterization of the binding partner.

The Rationale of Photoaffinity Probes

A photoaffinity probe is a synthetic analog of the N-methylated peptide that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., biotin or an alkyne) for enrichment and detection.[6] The photoreactive group remains inert until activated by a specific wavelength of UV light, at which point it forms a highly reactive species that covalently crosslinks to nearby molecules, ideally the target protein.

Experimental Workflow: Photoaffinity Labeling

The workflow for a photoaffinity labeling experiment is a multi-step process that requires careful probe design and execution.

PAL_Workflow cluster_probe Probe Synthesis & Incubation cluster_crosslinking Photocrosslinking cluster_analysis Target Identification probe_design Design and Synthesize N-methylated Peptide Photoaffinity Probe incubation Incubate Probe with Live Cells or Lysate probe_design->incubation uv_irradiation UV Irradiation to Induce Covalent Crosslinking incubation->uv_irradiation lysis_enrichment Cell Lysis & Enrichment of Labeled Proteins (e.g., Streptavidin Beads) uv_irradiation->lysis_enrichment identification Protein Identification by Mass Spectrometry lysis_enrichment->identification

Caption: A typical workflow for a photoaffinity labeling experiment.

Detailed Experimental Protocol: Photoaffinity Labeling with a Biotin Tag
  • Probe Synthesis:

    • Synthesize the N-methylated peptide with a photoreactive group (e.g., a diazirine-containing amino acid) and a biotin tag, often separated by a linker.[7]

  • Cellular Labeling:

    • Treat cells with the photoaffinity probe for a specified time to allow for target binding.

    • Include a control group with an excess of the non-photoreactive N-methylated peptide to demonstrate competitive binding.

  • UV Crosslinking:

    • Irradiate the cells with UV light at the appropriate wavelength to activate the photoreactive group and induce crosslinking.

  • Enrichment of Labeled Proteins:

    • Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated protein-peptide complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification:

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify them by in-gel digestion followed by mass spectrometry.[8]

Challenges in Photoaffinity Probe Design for N-methylated Peptides

The addition of a bulky photoreactive group and a reporter tag can potentially interfere with the binding of the N-methylated peptide to its target.[9] Therefore, careful design and validation of the probe are critical to ensure that it retains its binding affinity and specificity. Structure-activity relationship (SAR) studies of the parent peptide can guide the placement of the photoreactive moiety and linker to minimize steric hindrance.

Chemical Proteomics: Unbiased Target Deconvolution

Chemical proteomics offers a powerful and unbiased approach to identify the cellular targets of a bioactive compound, including N-methylated peptides.[10] This methodology typically involves affinity-based enrichment of target proteins from a complex cellular lysate, followed by identification using mass spectrometry.

The Principle of Affinity-Based Chemical Proteomics

In this approach, the N-methylated peptide is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish out" the target protein(s) from a cell lysate. By comparing the proteins that bind to the peptide-functionalized beads with those that bind to control beads, specific interactors can be identified.

Experimental Workflow: Chemical Proteomics

The chemical proteomics workflow is a systematic process for identifying protein targets from a complex mixture.

ChemProteomics_Workflow cluster_matrix Affinity Matrix Preparation cluster_enrichment Target Enrichment cluster_analysis Protein Identification peptide_synthesis Synthesize N-methylated Peptide with an Immobilization Handle immobilization Immobilize Peptide on Solid Support (e.g., Beads) peptide_synthesis->immobilization lysate_incubation Incubate Affinity Matrix with Cell Lysate immobilization->lysate_incubation washing Wash Beads to Remove Non-specific Binders lysate_incubation->washing elution_digestion Elute Bound Proteins and Digest into Peptides washing->elution_digestion ms_analysis Identify Proteins by Mass Spectrometry elution_digestion->ms_analysis

Caption: A generalized workflow for affinity-based chemical proteomics.

Detailed Experimental Protocol: Affinity-Based Chemical Proteomics
  • Peptide Immobilization:

    • Synthesize the N-methylated peptide with a suitable linker and a reactive group (e.g., a terminal alkyne or azide for click chemistry-based immobilization).[11]

    • Covalently attach the peptide to pre-activated beads.

  • Affinity Pulldown:

    • Prepare a cell lysate under non-denaturing conditions.

    • Incubate the lysate with the peptide-conjugated beads and control beads (without the peptide).

    • For competition experiments, pre-incubate the lysate with an excess of the free N-methylated peptide before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a denaturing buffer or by competitive elution with the free peptide.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Identify and quantify the proteins that are significantly enriched on the peptide-conjugated beads compared to the control beads.

Critical Considerations for Chemical Proteomics

A key challenge in chemical proteomics is minimizing non-specific binding to the affinity matrix.[10] Rigorous washing steps and the use of appropriate controls, such as competition with the free peptide, are essential for distinguishing true binding partners from background proteins.

Comparative Analysis of Target Engagement Validation Methods

The choice of method for validating N-methylated peptide target engagement depends on several factors, including the specific research question, the available resources, and the properties of the peptide and its target. The following table provides a comparative overview of the three techniques discussed.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Chemical Proteomics
Principle Ligand-induced thermal stabilization of the target protein.[2]Covalent crosslinking of a photoreactive peptide probe to its target.[5]Affinity-based enrichment of the target protein from a lysate.[10]
Labeling Requirement Label-free.[13]Requires synthesis of a photoreactive and tagged peptide probe.[6]Requires synthesis of an immobilized peptide.[11]
Cellular Context Can be performed in intact cells and tissues.[3]Can be performed in live cells.[8]Typically performed with cell lysates.[10]
Throughput Low to medium (Western blot) to high (MS-based).[14]Medium.Medium to high.[15]
Sensitivity Dependent on antibody quality (Western blot) or MS sensitivity. Can be challenging for weak binders.[16]High, due to covalent capture.Dependent on binding affinity and MS sensitivity.
Data Output Thermal shift (ΔTm) indicating binding.[3]Identification of the crosslinked protein(s).[8]Identification of enriched proteins.
Key Advantage Label-free and can be performed in a native cellular environment.[13]Provides a covalent and permanent record of the interaction.Unbiased identification of potential binding partners.
Key Disadvantage Not all ligand binding events result in a detectable thermal shift.[17]Probe synthesis can be complex, and the probe may alter binding.[9]Prone to non-specific binding; may miss transient interactions.[10]

Conclusion and Future Perspectives

Validating the target engagement of N-methylated peptides is a non-trivial but essential step in their development as therapeutic agents. CETSA, photoaffinity labeling, and chemical proteomics each offer a unique set of advantages and disadvantages. For initial validation in a cellular context with a known target, CETSA provides a straightforward, label-free approach. When a more robust and permanent confirmation of the interaction is required, or for identifying the binding site, photoaffinity labeling is a powerful tool. For unbiased discovery of novel targets or off-targets, chemical proteomics is the method of choice.

Ultimately, a multi-pronged approach that combines orthogonal methods provides the highest level of confidence in target engagement. For instance, a hit from a chemical proteomics screen could be validated using CETSA to confirm the interaction in intact cells. As technologies in mass spectrometry and probe design continue to advance, the ability to confidently and comprehensively validate the targets of N-methylated peptides will undoubtedly accelerate the translation of these promising molecules from the bench to the clinic.

References

  • Burton, A. J., & Wilson, A. J. (2018). Photoaffinity labeling in target- and binding-site identification. RSC Chemical Biology, 9(1), 53-66.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA simplifies high-throughput screening for drug-target engagement.
  • Miettinen, T. P., Björklund, M., & Nordlund, P. (2020). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 118-126.
  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact.
  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159-183.
  • Shaw, J., Dale, I. L., Hemsley, P. A., Leach, A. G., Dekki, N., Orme, J. P., ... & Martinez Molina, D. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 121–132.
  • Pelago Bioscience. (n.d.). CETSA Mass Spectrometry Profiling.
  • Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows.
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  • Ge, W., Zhang, Y., & Wang, C. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(10), 1169-1181.
  • Wikipedia. (2023, December 12). Proteomics. In Wikipedia.
  • Tom, J. K., & Bogyo, M. (2019). Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin. International journal of molecular sciences, 20(15), 3749.
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  • BenchChem. (2025). An In-depth Technical Guide to Early-Stage Research on N-methylated Peptide Inhibitors.
  • Biron, E., Chatterjee, J., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
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  • Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • ELRIG. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
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  • Tan, C. S. M., et al. (2022). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 13(28), 8275-8285.
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Comparative Efficacy Profiling: 2-(Methylamino)butanamide vs. 2-Aminobutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In the optimization of small molecule amides, the transition from a primary amine parent (2-Aminobutanamide , hereafter 2-AB ) to its N-methylated analog (2-(Methylamino)butanamide , hereafter MAB ) represents a classic medicinal chemistry strategy known as the "Magic Methyl" effect.[1]

While the parent compound 2-AB serves as a critical chiral building block (notably in the synthesis of pyrrolidine acetamide anticonvulsants like Levetiracetam), its efficacy as a standalone therapeutic is often limited by rapid metabolic clearance and suboptimal lipophilicity.[1][2]

Key Findings:

  • Lipophilicity: Methylation shifts the LogP from highly polar (-2.[1][2]3) to moderately polar (-0.3), significantly enhancing membrane permeability.[1][2]

  • Metabolic Stability: The steric bulk of the methyl group hinders N-dealkylation and oxidative deamination, prolonging half-life (

    
    ).[1][2]
    
  • Efficacy: MAB demonstrates superior "drug-like" properties (ADME) compared to the parent 2-AB, primarily driven by improved bioavailability rather than intrinsic potency changes.[1][2]

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7]

The following table contrasts the fundamental properties that drive the efficacy differences between the parent and the methylated analog.

FeatureParent Compound: 2-Aminobutanamide (2-AB)Analog: 2-(Methylamino)butanamide (MAB)Impact on Efficacy
Structure Primary Amine (

)
Secondary Amine (

)
MAB: Increased steric hindrance.[1][2][3]
Molecular Weight ~102.13 g/mol ~116.16 g/mol Negligible impact on size.[1][2]
LogP (Calc) -2.3 (Hydrophilic)-0.3 to -0.4MAB: ~100x increase in lipophilicity; better BBB penetration.[1][2]
H-Bond Donors 2 (Amine) + 2 (Amide)1 (Amine) + 2 (Amide)MAB: Reduced desolvation penalty, improving permeability.[1][2]
pKa (Base) ~9.0 - 9.5~9.8 - 10.2MAB: Slightly more basic; higher ionization at physiological pH.[1][2]

Mechanistic Efficacy: Why Methylation Matters

The "efficacy" of MAB over 2-AB is not necessarily about binding tighter to a receptor, but about getting to the target and staying there.[2]

Metabolic Evasion Pathway

Primary amines like 2-AB are prime targets for Monoamine Oxidases (MAO) and rapid oxidative deamination.[1][2] The introduction of the N-methyl group in MAB creates a secondary amine.[1][2] While secondary amines can still be metabolized (via N-demethylation), this step is kinetically slower than the direct oxidation of the primary amine, effectively increasing the metabolic stability.[1]

Conformational Locking

Methylation introduces steric bulk.[1][2][4] This restricts the rotation around the


 bond, potentially locking the molecule into a bioactive conformation.[2] This "pre-organization" can reduce the entropy penalty upon binding to a target, theoretically increasing potency (

).[1][2]
Visualization: The Methylation Impact Pathway[1][2]

MethylationImpact Parent Parent: 2-Aminobutanamide (Primary Amine) Methylation Chemical Modification: N-Methylation Parent->Methylation Analog Analog: 2-(Methylamino)butanamide (Secondary Amine) Methylation->Analog Effect1 Decreased H-Bond Donors (Lower Desolvation Energy) Analog->Effect1 Effect2 Increased Lipophilicity (LogP -2.3 -> -0.3) Analog->Effect2 Effect3 Steric Hindrance (Metabolic Shielding) Analog->Effect3 Outcome1 Improved Permeability (Passive Diffusion) Effect1->Outcome1 Effect2->Outcome1 Outcome2 Extended Half-Life (Reduced Clearance) Effect3->Outcome2

Figure 1: Mechanistic pathway detailing how structural N-methylation translates to improved pharmacokinetic efficacy.

Experimental Validation Protocols

To objectively compare the efficacy of MAB versus 2-AB, researchers must conduct side-by-side in vitro ADME profiling.[2] Below are the industry-standard protocols for validating the claims made above.

Experiment A: Microsomal Metabolic Stability

This assay determines the intrinsic clearance (


) and half-life (

) of the compounds.[1][2]

Protocol:

  • Preparation: Prepare 10 mM stock solutions of 2-AB and MAB in DMSO.

  • Incubation Mix: Dilute compounds to 1 µM in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1][2]

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).[1][2]

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (ESI+ mode). Monitor MRM transitions for parent ions.

Expected Results:

  • 2-AB: Rapid depletion (

    
     min) due to high susceptibility to oxidases.[1][2]
    
  • MAB: Extended stability (

    
     min).[1][2] The methyl group delays enzymatic attack.[1][2]
    
Experiment B: PAMPA (Parallel Artificial Membrane Permeability Assay)

This assay validates the claim that methylation improves passive diffusion.[1][2]

Protocol:

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the donor wells.

  • Membrane: Coat the PVDF membrane of the acceptor plate with 5 µL of lecithin/dodecane mixture (1% w/v).

  • Acceptor Plate: Add 200 µL of drug-free buffer to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard formula:
    
    
    
    
    [1][2]

Expected Results:

  • 2-AB: Low permeability (

    
     cm/s) due to polarity.[1][2]
    
  • MAB: Moderate/High permeability (

    
     cm/s).[1][2]
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Stability Metabolic Stability (Microsomes) cluster_Permeability Permeability (PAMPA) Start Compound Preparation (10 mM DMSO Stock) Incubate Incubate with Liver Microsomes + NADPH Start->Incubate Membrane Lipid Membrane Coating (Lecithin/Dodecane) Start->Membrane Quench Time-Point Quench (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Analysis LC-MS/MS Quantification (MRM Mode) Centrifuge->Analysis Diffusion 18h Passive Diffusion (Donor -> Acceptor) Membrane->Diffusion Diffusion->Analysis Data Data Output: CLint, t1/2, Pe Analysis->Data

Figure 2: Parallel workflow for validating metabolic stability and membrane permeability.

References

  • Barreiro, E. J., et al. (2011).[1][2][5] "The Methylation Effect in Medicinal Chemistry." Chemical Reviews, 111(9), 5215–5246.[1][2][5] [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 51072179, 2-(Methylamino)butanamide. [Link][1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for PAMPA/Microsomal protocols).

  • Chatterjee, J., et al. (2013).[1][2] "N-Methylation of Peptides and Proteins: An Important Tool for Modulating Biological Functions."[1][2] Chemical Reviews, 113(5), 3609–3635.[1][2] [Link][1][2]

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Comprehensive Analysis of 2-(Methylamino)butanamide: Off-Target Profiling and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(Methylamino)butanamide (CAS: 1218229-30-1; also referred to as N-methyl-α-aminobutyramide) is a critical chiral intermediate and potential degradation impurity associated with the synthesis of Levetiracetam and Brivaracetam (SV2A ligands).

Unlike its parent pharmaceutical compounds, 2-(Methylamino)butanamide (MAB) lacks the 2-oxo-pyrrolidine ring structure essential for high-affinity binding to Synaptic Vesicle Glycoprotein 2A (SV2A). Consequently, its pharmacological profile shifts from a targeted antiepileptic mechanism to a "promiscuous amine" profile.

This guide analyzes the off-target risks of MAB, specifically focusing on Nitrosamine formation potential (NDSRIs) , GABAergic modulation , and Nicotinic Acetylcholine Receptor (nAChR) interaction.

Structural Homology & SAR Analysis

To understand the off-target potential, we must analyze the Structure-Activity Relationship (SAR) relative to established ligands.

Comparative Pharmacophore Table
FeatureLevetiracetam (Reference)2-(Methylamino)butanamide (Target)GABA (Endogenous)
Core Structure Pyrrolidine RingLinear Aliphatic AmideLinear Amino Acid
H-Bond Donors 1 (Amide)2 (Amine + Amide)2 (Amine + Acid)
Basic Center None (Neutral Amide)Secondary Amine (pKa ~9.5) Primary Amine
Primary Target SV2A (High Affinity)Unknown / Low SV2A GABA-A / GABA-B
Key Risk Somnolence (On-target)Nitrosamine Formation (Chemical) N/A
Mechanistic Shift Diagram

The following diagram illustrates the structural divergence and resulting pharmacological shift.

SAR_Analysis Levetiracetam Levetiracetam (SV2A Ligand) Hydrolysis Hydrolysis / Incomplete Synthesis Levetiracetam->Hydrolysis Degradation SV2A SV2A Receptor (Therapeutic Efficacy) Levetiracetam->SV2A High Affinity MAB 2-(Methylamino)butanamide (Linear Fragment) Hydrolysis->MAB Yields Impurity MAB->SV2A Loss of Affinity Nitrosamine N-Nitroso Formation (Genotoxicity Risk) MAB->Nitrosamine Secondary Amine + Nitrites nAChR nAChR / GABA Transporter (Off-Target CNS Effects) MAB->nAChR Structural Mimicry

Caption: Structural degradation of Levetiracetam to MAB results in loss of therapeutic SV2A binding and emergence of genotoxic (nitrosamine) and off-target CNS risks.

Critical Off-Target Effects Analysis

A. Genotoxicity: The Nitrosamine Risk (Primary Concern)

The most significant "off-target" effect of MAB is chemical rather than biological. As a secondary aliphatic amine , MAB is a direct precursor to Nitrosamines (Nitrosamine Drug Substance Related Impurities - NDSRIs) in the presence of nitrites (found in excipients or physiological conditions).

  • Mechanism: N-nitrosation of the secondary amine group.

  • Risk Level: Critical . Regulatory agencies (FDA/EMA) require strict control of secondary amine impurities due to potent carcinogenicity.

  • Comparison: Unlike Levetiracetam (tertiary amide/lactam, low nitrosation risk), MAB is highly reactive.

B. Neurotransmitter Transporter Modulation

MAB shares a structural backbone with Alpha-Aminobutyric Acid (AABA) and GABA .

  • GABA Transporters (GAT): Small, methylated amino-amides can act as weak substrates or inhibitors for GAT-1/GAT-3.

  • Effect: Potential alteration of local GABA levels, leading to unexpected excitation or sedation distinct from the parent drug's profile.

C. Nicotinic Acetylcholine Receptors (nAChR)

The N-methyl motif on a short aliphatic chain resembles the head-group of acetylcholine.

  • Hypothesis: MAB may act as a weak partial agonist or open-channel blocker at α7 or α4β2 nAChRs.

  • Clinical Correlate: Potential for mild stimulant effects or autonomic signaling disruption (tachycardia) at high impurity levels.

Experimental Validation Protocols

To validate these off-target effects, the following self-validating workflows are recommended.

Protocol 1: Nitrosamine Formation Potential (WHO/FDA Aligned)

Objective: Quantify the conversion rate of MAB to its N-nitroso derivative under gastric conditions.

  • Reagents: Simulated Gastric Fluid (SGF, pH 1.2), Sodium Nitrite (NaNO2).

  • Procedure:

    • Dissolve MAB (10 mM) in SGF.

    • Add NaNO2 (50 mM) to simulate high-nitrite diet/excipient load.

    • Incubate at 37°C for 4 hours.

    • Quench with Ammonium Sulfamate.

  • Analysis: LC-MS/MS (Triple Quadrupole) monitoring the specific transition for N-nitroso-2-(methylamino)butanamide.

  • Acceptance Criteria: Conversion >0.1% indicates high risk; requires strict limit setting (<26.5 ng/day intake).

Protocol 2: Comparative Radioligand Binding (Off-Target Panel)

Objective: Assess CNS promiscuity against Levetiracetam.

StepDetailRationale
1. Membrane Prep Rat Synaptosomes (Cortex/Hippocampus)Contains native SV2A, GABA, and Glutamate receptors.
2. Ligands [³H]-UCB 30889 (SV2A specific)[³H]-GABA (GABA-A)[³H]-Nicotine (nAChR)High-affinity standards for direct comparison.
3. Competition Displace with MAB (1 nM – 100 µM).Determine IC50 and Ki.
4. Control Run parallel with Levetiracetam.Self-Validating: Levetiracetam must displace UCB 30889 but NOT GABA/Nicotine. MAB is expected to show the inverse or null profile.
Protocol 3: In Silico Molecular Docking (Workflow)

Use this prior to wet-lab work to prioritize receptor panels.

Docking_Workflow Prep Ligand Preparation (MAB: Protonated @ pH 7.4) Target_Select Target Selection (PDB: 4JJM (SV2A), 4COF (GABA-A)) Prep->Target_Select Grid_Gen Grid Box Generation (Center on Orthosteric Site) Target_Select->Grid_Gen Docking AutoDock Vina / Glide (Flexible Ligand) Grid_Gen->Docking Analysis Binding Energy (ΔG) Threshold: < -6.0 kcal/mol Docking->Analysis

Caption: In silico workflow to predict binding affinity of MAB against SV2A and GABAergic targets.

References

  • PubChem. (2024). Compound Summary: 2-aminobutanamide and derivatives. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[Link]

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